2-(T-Butyldimethylsilyloxy)-4-bromoanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQARBOIOUKKZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450640 | |
| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177329-71-4 | |
| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis route for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a valuable intermediate in organic synthesis. The document details the necessary starting materials, reaction conditions, and purification methods, presenting quantitative data in a clear, tabular format. Detailed experimental protocols and workflow diagrams are included to facilitate replication and adaptation in a laboratory setting.
Synthesis Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the regioselective bromination of guaiacol (2-methoxyphenol) to produce the key intermediate, 4-bromo-2-methoxyphenol. The second step is the protection of the hydroxyl group of this intermediate with a tert-butyldimethylsilyl (TBDMS) group.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromination | Guaiacol | N-Bromosuccinimide (NBS) | Dichloromethane | 0 | 1-2 | ~85 |
| 2 | Silylation | 4-Bromo-2-methoxyphenol | TBDMSCl, Imidazole | DMF | 23 | 16 | >90 (Typical) |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-methoxyphenol
This protocol describes the regioselective bromination of guaiacol using N-Bromosuccinimide (NBS).
Materials:
-
Guaiacol (2-methoxyphenol)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve guaiacol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve NBS (1.0 equivalent) in dichloromethane and add it to a dropping funnel.
-
Add the NBS solution dropwise to the guaiacol solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of this compound
This protocol details the silylation of 4-bromo-2-methoxyphenol to yield the final product.[1] This is a general high-yielding procedure for the silylation of phenols.[1]
Materials:
-
4-Bromo-2-methoxyphenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methoxyphenol (1.0 equivalent) and imidazole (2.5 equivalents).
-
Add anhydrous DMF as the solvent.
-
Stir the mixture until all solids are dissolved.
-
Add TBDMSCl (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (23 °C) for 16 hours.
-
After the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Characterization
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.0-7.2 (m, 2H, Ar-H)
-
δ 6.8-6.9 (m, 1H, Ar-H)
-
δ 3.8 (s, 3H, -OCH₃)
-
δ 1.0 (s, 9H, -C(CH₃)₃)
-
δ 0.2 (s, 6H, -Si(CH₃)₂)
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ 150-152 (Ar-C-O)
-
δ 145-147 (Ar-C-OSi)
-
δ 125-127 (Ar-CH)
-
δ 120-122 (Ar-CH)
-
δ 115-117 (Ar-C-Br)
-
δ 112-114 (Ar-CH)
-
δ 55-57 (-OCH₃)
-
δ 25-27 (-C(CH₃)₃)
-
δ 18-20 (-C(CH₃)₃)
-
δ -3 to -5 (-Si(CH₃)₂)
IR (KBr, cm⁻¹):
-
~2950, 2850 (C-H stretching)
-
~1580, 1480 (C=C aromatic stretching)
-
~1250 (Si-C stretching)
-
~1080 (C-O stretching)
-
~830 (Si-O stretching)
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) peak at m/z 316/318, showing the characteristic isotopic pattern for a bromine-containing compound.
-
A significant fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is also expected.
This guide provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.
References
In-Depth Technical Guide: 2-(t-Butyldimethylsilyloxy)-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectroscopic characterization of 2-(t-Butyldimethylsilyloxy)-4-bromoanisole, a valuable intermediate in organic synthesis.
Core Physical Properties
This compound is a halosilyl ether with the molecular formula C₁₃H₂₁BrO₂Si.[1] Its chemical structure features a bromoanisole core with a bulky tert-butyldimethylsilyl (TBDMS) protecting group attached to the phenolic oxygen.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 177329-71-4 | [1][2] |
| Molecular Formula | C₁₃H₂₁BrO₂Si | [1][2] |
| Molecular Weight | 317.3 g/mol | [1][2] |
| Boiling Point (Predicted) | 307.8 ± 32.0 °C | |
| Density (Predicted) | 1.166 ± 0.06 g/cm³ |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the silylation of 4-bromo-2-methoxyphenol. This process protects the hydroxyl group, allowing for subsequent reactions at other positions of the aromatic ring. While a specific detailed protocol for this exact compound is not available, a general and reliable procedure can be adapted from established methods for the silylation of phenols.
General Experimental Protocol: Silylation of 4-bromo-2-methoxyphenol
This protocol is based on standard procedures for the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
4-bromo-2-methoxyphenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methoxyphenol (1.0 eq) and imidazole (2.0-2.5 eq) or triethylamine (1.5-2.0 eq) in the chosen anhydrous solvent (DMF or DCM).
-
Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (1.1-1.5 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
-
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds, the following characteristic signals can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the tert-butyl and dimethylsilyl groups of the TBDMS ether. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-7.5 ppm). The methoxy protons will be a sharp singlet around δ 3.8 ppm. The tert-butyl group will present as a singlet at approximately δ 1.0 ppm, and the dimethylsilyl groups will appear as a singlet around δ 0.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the carbons of the TBDMS group. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will be observed around δ 55 ppm. The carbons of the TBDMS group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the starting phenol. Key absorptions will include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong Si-O and C-O ether stretches.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns will likely involve the loss of the tert-butyl group and other fragments from the silyl ether moiety.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of more complex molecules. The TBDMS protecting group allows for selective functionalization at other positions of the aromatic ring, such as through metal-catalyzed cross-coupling reactions at the bromine-substituted carbon. The protected hydroxyl group can be deprotected under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the phenol for further transformations. This strategy is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or biological properties.
Logical Relationship of Synthesis and Application
Caption: Synthetic pathway involving the protection and functionalization of 4-bromo-2-methoxyphenol.
References
An In-depth Technical Guide to 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
CAS Number: 177329-71-4
This technical guide provides a comprehensive overview of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a valuable intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications as a versatile building block.
Chemical and Physical Properties
This compound is a silyl ether derivative of 4-bromo-2-methoxyphenol. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group enhances its stability and allows for selective reactions at other positions of the molecule. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 177329-71-4 | [1][2] |
| Molecular Formula | C₁₃H₂₁BrO₂Si | [1][2] |
| Molecular Weight | 317.3 g/mol | [1] |
| Predicted Boiling Point | 307.8 ± 32.0 °C | [3] |
| Predicted Density | 1.166 ± 0.06 g/cm³ | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from commercially available guaiacol (2-methoxyphenol). The first step involves the bromination of the aromatic ring, followed by the protection of the phenolic hydroxyl group as a TBDMS ether.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-2-methoxyphenol
This procedure is adapted from the bromination of similar phenolic compounds.
-
Materials:
-
Guaiacol (2-methoxyphenol)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve guaiacol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-methoxyphenol, which can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This silylation protocol is a general method for the protection of phenolic hydroxyl groups.
-
Materials:
-
4-Bromo-2-methoxyphenol (from Step 1)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methoxyphenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Add tert-Butyldimethylsilyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography on silica gel to afford the pure product.
-
Figure 1: Synthetic workflow for this compound.
Spectroscopic Data
While specific, experimentally-derived spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related molecules.
Expected ¹H NMR Spectral Data:
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Methoxy Group: A singlet at approximately 3.8 ppm corresponding to the -OCH₃ protons.
-
TBDMS Group: Two singlets; one at approximately 1.0 ppm integrating to 9 protons (the tert-butyl group) and another at approximately 0.2 ppm integrating to 6 protons (the two methyl groups on the silicon atom).
Expected ¹³C NMR Spectral Data:
-
Signals corresponding to the aromatic carbons, the methoxy carbon, and the carbons of the TBDMS group. The carbon attached to the bromine atom would be expected in the range of 110-120 ppm, while the carbons attached to the oxygen atoms would be further downfield.
Expected IR Spectral Data:
-
Characteristic C-H stretching vibrations for aromatic and aliphatic groups.
-
C-O stretching bands for the anisole and silyl ether functionalities.
-
Si-C and Si-O stretching vibrations.
-
The C-Br stretching vibration, typically in the fingerprint region.
Expected Mass Spectrometry Data:
-
The mass spectrum would be expected to show the molecular ion peak (M+). A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in M+ and M+2 peaks of similar intensity. Common fragmentation patterns would include the loss of a tert-butyl group ([M-57]+).
Applications in Organic Synthesis and Drug Development
This compound is a valuable synthetic intermediate due to its distinct reactive sites. The TBDMS-protected hydroxyl group is stable under a variety of reaction conditions, allowing for selective manipulation of other parts of the molecule.
Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position of the anisole ring, enabling the synthesis of complex molecular architectures.
Lithiation and Subsequent Reactions: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. The resulting aryllithium species can then be reacted with various electrophiles to introduce a diverse array of functional groups.
Deprotection: The TBDMS group can be selectively removed under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source such as tetrabutylammonium fluoride (TBAF) to unmask the phenolic hydroxyl group for further functionalization. This orthogonality of the protecting group strategy is a key advantage in multi-step syntheses.
Figure 2: Key reaction pathways involving this compound.
Safety and Handling
Based on safety data for related compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
In-Depth Technical Guide: Spectral Data and Experimental Protocols for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and detailed experimental protocols for the synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The following sections detail the necessary procedures for its preparation and the spectral data for its characterization.
Synthesis of this compound
The synthesis of this compound is achieved in a two-step process. The first step involves the selective bromination of guaiacol (2-methoxyphenol) to yield 4-bromo-2-methoxyphenol. The subsequent step is the protection of the hydroxyl group of 4-bromo-2-methoxyphenol as a tert-butyldimethylsilyl (TBDMS) ether.
Step 1: Synthesis of 4-bromo-2-methoxyphenol
Experimental Protocol:
This procedure details the bromination of guaiacol to selectively produce 4-bromo-2-methoxyphenol.
Materials:
-
Guaiacol (2-methoxyphenol)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve guaiacol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in dichloromethane.
-
Add the NBS solution dropwise to the guaiacol solution over a period of 30-60 minutes while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4-bromo-2-methoxyphenol.
Logical Workflow for the Synthesis of 4-bromo-2-methoxyphenol:
Caption: Synthetic workflow for the preparation of 4-bromo-2-methoxyphenol.
Step 2: Synthesis of this compound
Experimental Protocol:
This protocol describes the silylation of 4-bromo-2-methoxyphenol to yield the final product.
Materials:
-
4-bromo-2-methoxyphenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-bromo-2-methoxyphenol (1.0 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents).
-
To this solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Logical Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for the silylation of 4-bromo-2-methoxyphenol.
Spectral Data for this compound
The following tables summarize the key spectral data for the characterization of this compound.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Table 3: MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
Table 4: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
In-depth Technical Guide to 2-(T-Butyldimethylsilyloxy)-4-bromoanisole for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a specialized chemical intermediate relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, commercial availability, and insights into its synthesis and potential applications based on available data.
Chemical Profile
IUPAC Name: 1-Bromo-4-methoxy-2-[(tert-butyldimethylsilyl)oxy]benzene
CAS Number: 177329-71-4
Molecular Formula: C₁₃H₂₁BrO₂Si
Molecular Weight: 317.29 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
Commercial Availability
While not as widely available as more common reagents, this compound can be sourced from a select number of chemical suppliers specializing in research and development quantities. The table below summarizes the currently available information from identified commercial vendors. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.
| Supplier | CAS Number | Purity | Available Quantities |
| Santa Cruz Biotechnology, Inc.[1] | 177329-71-4 | Research Grade | Inquire with supplier |
| abcr GmbH | 177329-71-4 | 98% | Inquire with supplier |
| Chemical-Suppliers.com (aggregator) | 177329-71-4 | Varies by supplier | Inquire with supplier |
Synthesis and Experimental Protocols
Generalized Protocol for TBDMS Protection of a Phenol:
This protocol is based on standard procedures for the silylation of hydroxyl groups and should be adapted and optimized for the specific substrate, 4-bromo-2-methoxyphenol.
Materials:
-
4-bromo-2-methoxyphenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (1.5-2.5 eq) or triethylamine (1.5-2.0 eq) to the solution and stir until fully dissolved.
-
In a separate flask, dissolve TBDMSCl (1.1-1.5 eq) in a minimal amount of the same anhydrous solvent.
-
Slowly add the TBDMSCl solution to the stirred solution of the phenol and base at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by flash column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: A logical workflow for the synthesis of this compound.
Potential Applications in Drug Discovery and Development
The structure of this compound suggests its primary utility as a building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry research.
-
Protected Phenol Moiety: The TBDMS ether serves as a robust protecting group for the phenolic hydroxyl group. This allows for selective reactions at other positions of the molecule without affecting the hydroxyl functionality. The TBDMS group is known for its stability under a wide range of reaction conditions and can be selectively removed when needed.
-
Handle for Cross-Coupling Reactions: The bromine atom on the aromatic ring provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular scaffolds.
-
Intermediate for Multi-step Synthesis: This compound can be envisioned as a key intermediate in the synthesis of substituted biaryl ethers or other complex aromatic structures. The methoxy and protected hydroxyl groups can influence the electronic properties and reactivity of the aromatic ring, and can also serve as potential points for further functionalization.
Hypothetical Signaling Pathway Involvement:
While no specific signaling pathways involving this compound have been documented, its potential synthetic utility suggests it could be used to create molecules that target a variety of biological pathways. For instance, it could be a precursor to compounds designed to inhibit kinases, modulate receptor activity, or interfere with protein-protein interactions, all of which are critical nodes in cellular signaling cascades relevant to diseases such as cancer, inflammation, and neurodegenerative disorders.
The diagram below illustrates a hypothetical role of a molecule derived from this intermediate in a generic signaling pathway.
Caption: Hypothetical role of a derivative in a signaling pathway.
This guide serves as a foundational resource for understanding the technical aspects of this compound. Due to the limited publicly available data, further investigation and experimental validation are necessary to fully explore its potential in drug discovery and development.
References
molecular weight and formula of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a halogenated organosilicon compound. This document is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.
Chemical Properties and Data
This compound is a synthetic organic compound that serves as a useful intermediate in the synthesis of more complex molecules. The presence of a bromo group allows for further functionalization through various cross-coupling reactions, while the tert-butyldimethylsilyl (TBDMS) ether acts as a protecting group for the phenolic hydroxyl group. This protecting group is stable under a variety of reaction conditions but can be readily removed when needed.
Below is a summary of the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₁BrO₂Si | [1] |
| Molecular Weight | 317.3 g/mol | [1] |
| CAS Number | 177329-71-4 | [1] |
Synthesis of this compound
2.1. Stage 1: Synthesis of 4-Bromo-2-methoxyphenol
The precursor, 4-bromo-2-methoxyphenol, can be synthesized from guaiacol. A general procedure for this transformation is outlined below.
Experimental Protocol:
-
Materials:
-
Guaiacol (2-methoxyphenol)
-
Tetrabutylammonium tribromide (NBu₄Br₃)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water (H₂O)
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve guaiacol (1.0 equivalent) in dichloromethane.
-
Bromination: In a separate flask, dissolve tetrabutylammonium tribromide (1.0 equivalent) in dichloromethane and add this solution to the guaiacol solution.
-
Reaction: Stir the resulting mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with diethyl ether.
-
Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 4-bromo-2-methoxyphenol.[2]
-
2.2. Stage 2: Synthesis of this compound
The hydroxyl group of 4-bromo-2-methoxyphenol is then protected using tert-butyldimethylsilyl chloride (TBDMSCl). This is a standard procedure for the protection of phenols.[3][4]
Experimental Protocol:
-
Materials:
-
4-Bromo-2-methoxyphenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Petroleum Ether
-
Diethyl Ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Preparation: Ensure 4-bromo-2-methoxyphenol and imidazole are thoroughly dried prior to use.[4]
-
Reaction Setup: To a round-bottom flask containing anhydrous DMF, add the dried 4-bromo-2-methoxyphenol and imidazole. Stir until all solids have dissolved.
-
Silylation: Add tert-butyldimethylsilyl chloride to the solution and stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.
-
Workup: Once the reaction is complete, add deionized water and extract the aqueous layer with a mixture of petroleum ether and diethyl ether.
-
Washing: Wash the combined organic layers sequentially with 1 M NaOH solution, deionized water, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved through column chromatography if necessary.[4]
-
Experimental Workflows and Potential Applications
The primary utility of this compound in organic synthesis is as a building block for more complex molecules, particularly through carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling. The TBDMS protecting group allows for the selective reaction at the bromine-substituted carbon.
3.1. Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
3.2. Application in Suzuki-Miyaura Cross-Coupling
A key application of this compound is in palladium-catalyzed cross-coupling reactions. The bromo-substituent can be coupled with a variety of organoboron reagents to form a new carbon-carbon bond. A subsequent deprotection step would then reveal the free phenol.
The diagram below illustrates the catalytic cycle for a potential Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
References
Stability and Storage of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its integrity, minimizing degradation, and achieving reliable results in research and development.
Core Stability Profile
This compound's stability is primarily dictated by its two key functional moieties: the t-butyldimethylsilyl (TBDMS) ether and the bromoanisole core. The TBDMS group is a sterically hindered silyl ether known for its relative stability compared to smaller silyl ethers.[1][2] This steric bulk protects the silicon atom from nucleophilic attack. While generally robust, the TBDMS ether is susceptible to cleavage under acidic conditions and in the presence of fluoride ions.[1][2][3][4] The bromoanisole component is a relatively stable aromatic system. Aryl bromides are generally stable compounds, though they can participate in reactions such as Grignard reagent formation.[5][6]
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from chemical suppliers and the known chemistry of its functional groups.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents potential oxidation and reaction with atmospheric moisture. |
| Light | Protect from light | Minimizes the risk of light-induced degradation. |
| Moisture | Keep container tightly sealed in a dry place | The TBDMS ether is susceptible to hydrolysis, especially under acidic or basic conditions.[1][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and fluoride sources | Strong acids and fluoride ions will cleave the TBDMS ether.[1][2][3][4] Strong oxidizing agents can react with the aromatic ring or other parts of the molecule. |
Potential Degradation Pathways
The primary route of degradation for this compound is the cleavage of the TBDMS ether, which can occur via two main pathways:
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water, leading to the corresponding phenol (4-bromo-2-methoxyphenol) and t-butyldimethylsilanol.[1][3][7]
-
Fluoride-Mediated Cleavage: Fluoride ions have a high affinity for silicon, forming a strong Si-F bond. Reagents such as tetrabutylammonium fluoride (TBAF) will readily cleave the silyl ether to yield the phenol.[1][2][3]
Experimental Protocols
Protocol: Accelerated Stability Study
-
Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.
-
Storage Conditions:
-
Control: 2-8°C, protected from light, under inert atmosphere.
-
Accelerated: 25°C/60% RH (Relative Humidity) and 40°C/75% RH, exposed to light.
-
Forced Degradation: Prepare solutions of the compound in suitable solvents and expose to:
-
Acidic conditions (e.g., 0.1 N HCl)
-
Basic conditions (e.g., 0.1 N NaOH)
-
Oxidative conditions (e.g., 3% H₂O₂)
-
Fluoride source (e.g., TBAF in THF)
-
-
-
Time Points: Pull samples at initial (T=0), 1, 2, 4, and 8 weeks for accelerated conditions, and at 0, 3, 6, and 12 months for the control.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector to monitor the purity of the parent compound and the emergence of any degradation products. Characterize any significant degradants using LC-MS (Liquid Chromatography-Mass Spectrometry).
Conclusion
The stability of this compound is robust under recommended storage conditions. The primary liability is the TBDMS ether, which is sensitive to acidic conditions and fluoride ions. By adhering to the storage guidelines of refrigeration, protection from light and moisture, and storage under an inert atmosphere, researchers can ensure the chemical integrity of this important synthetic intermediate. For critical applications, conducting a dedicated stability study is recommended to establish a precise shelf-life under specific laboratory conditions.
References
The Enigmatic Intermediate: A Technical Review of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole and its Progenitor
An extensive review of scientific literature and chemical databases reveals a notable scarcity of specific documented applications for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole. This advanced intermediate, while commercially available, appears to serve a singular primary function: as a protected form of the versatile building block, 4-bromo-2-methoxyphenol. The tert-butyldimethylsilyl (TBDMS) ether acts as a robust protecting group for the phenolic hydroxyl, enabling chemists to perform a variety of chemical transformations on other parts of a molecule that would otherwise be incompatible with a free phenol.
This technical guide, therefore, focuses on the rich and varied chemistry of the parent compound, 4-bromo-2-methoxyphenol. The synthetic utility of this progenitor provides the implicit rationale for the existence and application of its silylated derivative. Researchers and drug development professionals can infer the uses of this compound by understanding the reaction landscape of 4-bromo-2-methoxyphenol and identifying synthetic routes where protection of the phenolic hydroxyl is advantageous or essential.
Core Applications of 4-bromo-2-methoxyphenol
4-bromo-2-methoxyphenol is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly those with applications in pharmaceuticals and materials science. Its utility stems from the presence of three key functional handles: a nucleophilic phenolic hydroxyl group, an aromatic ring amenable to electrophilic substitution, and a bromine atom that is a prime participant in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of 4-bromo-2-methoxyphenol serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular scaffolds.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 4-bromo-2-methoxyphenol
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High |
| Buchwald-Hartwig | Amine/Amide | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Good to High |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF/CuI | 65 | High |
| Heck | Alkene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Moderate to High |
| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | Good to High |
Note: Yields are generalized and highly dependent on the specific substrates and reaction conditions.
General Procedure for Suzuki-Miyaura Coupling:
-
To a dried Schlenk flask is added 4-bromo-2-methoxyphenol (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed toluene (5 mL) is added, and the mixture is stirred at 100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
-
A mixture of 4-bromo-2-methoxyphenol (1.0 mmol), the desired amine or amide (1.2 mmol), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 mmol) is assembled in a Schlenk tube.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 100 °C.
-
The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with ether, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by chromatography.
General Procedure for Sonogashira Coupling:
-
To a solution of 4-bromo-2-methoxyphenol (1.0 mmol) in a suitable solvent such as THF or DMF are added PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and a base, typically Et₃N (2.0 mmol).
-
The terminal alkyne (1.1 mmol) is then added, and the mixture is stirred at the appropriate temperature (room temperature to 65 °C).
-
After completion, the reaction mixture is filtered, the solvent is removed in vacuo, and the residue is purified by column chromatography.
Synthesis of Heterocycles
4-bromo-2-methoxyphenol is a valuable precursor for the synthesis of various heterocyclic systems, most notably dibenzofurans.
Synthesis of Dibenzofurans:
One common strategy involves an intramolecular cyclization of a diaryl ether intermediate. This can be achieved through a palladium-catalyzed C-H activation/arylation sequence. The role of this compound in such a synthesis would be to facilitate the initial coupling reaction to form the diaryl ether without interference from the acidic phenol.
The Strategic Role of the Tert-Butyldimethylsilyl (TBS) Protecting Group in the Synthesis and Functionalization of 4-Bromoanisole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules, the judicious use of protecting groups is paramount.[1] Among the arsenal of protecting groups for hydroxyl moieties, the tert-butyldimethylsilyl (TBS or TBDMS) group stands out for its robustness, ease of introduction, and selective removal.[2][3] This technical guide provides a comprehensive overview of the pivotal role of the TBS protecting group in the chemistry of 4-bromoanisole derivatives, versatile building blocks in medicinal chemistry and materials science.
Introduction to the TBS Protecting Group
The tert-butyldimethylsilyl group is a bulky silyl ether protecting group renowned for its stability across a wide spectrum of reaction conditions.[3] Introduced by E.J. Corey in 1972, TBS ethers exhibit remarkable resistance to basic, and reductive environments, while being readily cleaved under acidic conditions or by fluoride ions.[1][2] This stability profile allows for chemoselective transformations at other sites of a molecule without disturbing the protected hydroxyl group.
Protection of 4-Bromophenol with TBDMSCl
The primary application of the TBS group in the context of 4-bromoanisole chemistry begins with the protection of the hydroxyl group of 4-bromophenol. This transformation is crucial for subsequent reactions that are incompatible with a free phenol.
Reaction Scheme and Mechanism
The protection of 4-bromophenol is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, most commonly imidazole, in an aprotic polar solvent like dimethylformamide (DMF).[4][5] Imidazole plays a dual role: it acts as a base to deprotonate the phenol and as a nucleophilic catalyst to form a highly reactive silylating agent, the N-tert-butyldimethylsilylimidazolium intermediate.[2]
Experimental Protocol: Synthesis of tert-Butyl(4-bromophenoxy)dimethylsilane
The following protocol is adapted from established and high-yielding procedures.[4][5]
Materials and Reagents:
-
4-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Petroleum Ether (e.g., 60/80)
-
Diethyl Ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Dry 4-bromophenol (12.1 g, 0.07 mol) and imidazole (16.5 g, 0.24 mol) in a desiccator over P₂O₅ prior to use.[5]
-
Reaction Setup: To a round-bottom flask containing anhydrous DMF (50 mL), add the dried 4-bromophenol and imidazole. Stir the mixture until all solids are dissolved.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (15.0 g, 0.1 mol) to the solution.[5]
-
Reaction: Stir the mixture magnetically at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to two days.[5][6]
-
Work-up: Add water (5 cm³) and petroleum ether (50 cm³). After stirring for 1 hour, add more water (100 cm³).[5] Separate the phases and extract the aqueous phase twice with a 1:1 mixture of petroleum ether and diethyl ether (100 cm³).[5]
-
Purification: Wash the combined organic phases successively with water, 1 M aqueous NaOH solution, water, and saturated NaCl solution.[5] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield a colorless oil.[5]
Quantitative Data
| Substrate | Silylating Agent | Base | Solvent | Time | Temperature | Yield | Reference |
| 4-Bromophenol | TBDMSCl | Imidazole | DMF | 2 days | Room Temp. | 98% | [5] |
| Phenol | TBDMSCl | Imidazole | DMF | 3 h | Room Temp. | 94% | [7] |
The Role of TBS-Protected 4-Bromoanisole in Synthetic Transformations
The protection of the phenolic hydroxyl group as a TBS ether opens up a wide array of synthetic possibilities for the functionalization of the 4-bromoanisole scaffold. The inertness of the TBS ether to many reagents allows for selective reactions at the aromatic ring.
Cross-Coupling Reactions
The bromine atom on the aromatic ring of TBS-protected 4-bromoanisole serves as a handle for various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, and C-O coupling reactions.[8][9][10] These reactions are fundamental in the construction of biaryl and diaryl ether linkages, which are common motifs in biologically active molecules.
Directed Ortho-Metalation (DoM)
The TBS-ether group, in concert with the methoxy group of an anisole derivative (if present after modification of the bromo-substituent), can influence the regioselectivity of lithiation reactions. Directed ortho-metalation (DoM) allows for the specific functionalization of the position ortho to a directing metalation group (DMG).[11][12] While the methoxy group is a well-known DMG, the bulky TBS-ether can sterically influence the approach of the organolithium base, potentially leading to selective metalation at other positions. This strategy provides a powerful tool for introducing a variety of electrophiles onto the aromatic ring with high regiocontrol.[11]
Deprotection of the TBS Group
A key advantage of the TBS protecting group is its selective removal under mild conditions that often leave other functional groups intact.
Fluoride-Mediated Deprotection
The most common method for cleaving TBS ethers is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[2][13] The high affinity of silicon for fluoride drives the reaction to completion, forming a strong Si-F bond.[2]
Acidic Hydrolysis
TBS ethers can also be cleaved under acidic conditions.[1][2] The stability of TBS ethers to acid is significantly greater than that of smaller silyl ethers like trimethylsilyl (TMS), allowing for selective deprotection when both are present in a molecule.[2] However, phenolic TBS ethers are generally less stable to acid than their aliphatic counterparts.[14]
Experimental Protocol: Deprotection of a TBS Ether
The following is a general procedure for the deprotection of a TBS-protected alcohol using TBAF.[2]
Materials and Reagents:
-
TBS-protected compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the TBS-protected compound in THF.
-
Addition of TBAF: Add a solution of TBAF (1.0 M in THF) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the deprotected alcohol.
Quantitative Data for Deprotection
| Substrate | Reagent | Solvent | Time | Temperature | Yield | Reference |
| TBS-protected diol | TBAF | THF | 18 h | Room Temp. | 97% (over 2 steps) | [2] |
| Phenolic TBS ether | HCl | H₂O, MeCN | 3 h | Room Temp. | 95% | [7] |
Stability and Orthogonality
The stability of silyl ethers is influenced by steric hindrance around the silicon atom. The general order of stability towards acidic hydrolysis is: TMS < TES < TBDMS (TBS) < TIPS < TBDPS.[2][15] This differential stability allows for the selective deprotection of one silyl ether in the presence of another, a concept known as orthogonality, which is a cornerstone of modern protecting group strategy. For instance, a TMS ether can be cleaved under mild acidic conditions while a TBS ether on the same molecule remains intact.[2]
Conclusion
The tert-butyldimethylsilyl protecting group is an indispensable tool in the synthetic chemistry of 4-bromoanisole derivatives. Its robust nature allows for a wide range of chemical transformations on the aromatic ring, including cross-coupling and directed metalation reactions, while the hydroxyl functionality remains safely masked. The ability to deprotect the TBS ether under mild and specific conditions further enhances its utility. A thorough understanding of the principles of TBS protection and deprotection, as outlined in this guide, is crucial for the efficient and successful synthesis of complex molecules derived from 4-bromoanisole, with significant implications for drug discovery and materials science.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of Silyl Ethers on Aromatic Rings
Aryl silyl ethers are a cornerstone in modern organic synthesis, serving primarily as robust protecting groups for phenols. Their reactivity, however, extends far beyond simple protection and deprotection, encompassing roles as directing groups in aromatic substitutions and as precursors for organometallic reagents. This guide provides a comprehensive overview of the synthesis, stability, and diverse reactivity of aryl silyl ethers, with a focus on quantitative data and detailed experimental protocols to aid in practical application.
Core Concepts: Stability and Synthesis
The utility of any protecting group hinges on its stability under various reaction conditions and the ease of its selective removal. Aryl silyl ethers offer a wide spectrum of stability, tunable by adjusting the steric bulk of the substituents on the silicon atom.
Synthesis of Aryl Silyl Ethers
The most common method for synthesizing aryl silyl ethers is the reaction of a phenol with a silyl chloride in the presence of a base.[1] A widely used protocol, the Corey protocol, employs imidazole as a base in a solvent like dimethylformamide (DMF).[1] An alternative approach involves the C–O bond formation through the arylation of silanols with diaryliodonium salts, which can be advantageous for certain substituted phenols.[2][3]
Relative Stability
The stability of silyl ethers is influenced by both steric and electronic factors. Generally, bulkier silyl groups are more resistant to cleavage. The relative stability of common silyl ethers towards acidic and basic hydrolysis has been established, providing a predictable framework for their selective use.[1][4] Phenolic silyl ethers are notably more susceptible to cleavage under basic conditions compared to their aliphatic counterparts.[5]
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions)[1] | Relative Stability (Basic Conditions)[1] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Reactivity Profile: Cleavage and Deprotection
The selective cleavage of aryl silyl ethers is crucial for their application as protecting groups. A variety of methods exist, allowing for deprotection under acidic, basic, or fluoride-mediated conditions. The choice of reagent enables the chemoselective deprotection of phenolic silyl ethers in the presence of other sensitive functional groups, including aliphatic silyl ethers.[6][7]
Cleavage Mechanisms
The deprotection of silyl ethers proceeds through distinct pathways depending on the conditions.
-
Acid-Catalyzed Cleavage : The ether oxygen is protonated, making it a better leaving group. Subsequent nucleophilic attack by a solvent molecule or a conjugate base on the silicon atom cleaves the Si-O bond.[8]
-
Base-Catalyzed Cleavage : A nucleophile (e.g., hydroxide) attacks the silicon atom, forming a pentacoordinate intermediate which then collapses to release the phenoxide. Phenol silyl ethers are cleaved more rapidly under basic conditions than acidic ones.[5]
-
Fluoride-Mediated Cleavage : This is one of the most common methods for silyl ether deprotection. The high affinity of fluoride for silicon drives the reaction, forming a strong Si-F bond and liberating the phenoxide.[9] Tetra-n-butylammonium fluoride (TBAF) is a frequently used fluoride source.[6]
Selective Deprotection Conditions
The judicious choice of reagents allows for the selective cleavage of aryl silyl ethers over other functional groups.
| Reagent/Conditions | Selectivity | Reference |
| KHF₂, MeOH, rt | Cleaves phenolic TBDMS ethers; aliphatic TBDMS ethers, esters, and acetates are stable. | [5] |
| NaH, DMF | Chemoselective deprotection of aryl silyl ethers in the presence of alkyl silyl ethers. | [10] |
| DBU (0.1-1.0 equiv) | Smooth desilylation of aryl silyl ethers; esters and alkyl silyl ethers are stable. | [7][11] |
| LiOAc, moist DMF | Highly selective for silyl phenol ethers; tolerant of aliphatic silyl ethers, epoxides, and acetates. | [6][7] |
| Acetyl chloride (cat.), dry MeOH | Deprotects TBDMS and TBDPS ethers; tolerates various other protecting groups. | [7][11] |
| Hf(OTf)₄ (cat.) | Highly potent for desilylations; allows for regioselective deprotection based on steric hindrance. | [11] |
| FeCl₃ (cat.), MeOH | Mild and environmentally benign method, particularly effective for TES groups. | [12] |
Advanced Reactivity of Aryl Silyl Ethers
Beyond their role as protecting groups, the silyloxy moiety can actively participate in and direct chemical transformations.
Reductive Cleavage to Form Aryllithium Species
Aryl silyl ethers can function as effective precursors for aryllithium reagents. Treatment with lithium metal results in a reductive cleavage of the Ar–O bond, selectively forming the aryllithium species and a lithium siloxide.[13][14] This transformation is advantageous over the reduction of aryl alkyl ethers, which can suffer from poor selectivity between Ar–O (α-cleavage) and O–Alkyl (β-cleavage) bond scission.[13][15] The resulting aryllithium can be trapped with a variety of electrophiles.
Directing Group in Electrophilic Aromatic Substitution
The silyloxy group (–OSiR₃) is an activating, ortho, para-directing group for electrophilic aromatic substitution.[16][17] The oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction.[18] This donation is most effective when the electrophile adds to the ortho or para positions. This property allows for the regioselective functionalization of the aromatic ring prior to deprotection.
Experimental Protocols
General Procedure for TBDMS Protection of a Phenol
-
To a stirred solution of the phenol (1.0 equiv.) in dry DMF (0.5–1.0 M), add imidazole (1.5–2.5 equiv.).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1–1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chemoselective Deprotection of an Aryl Silyl Ether using NaH/DMF[10]
-
To a stirred solution of the aryl silyl ether (1.0 equiv.) in dry DMF (0.03 M), add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) at room temperature under an inert atmosphere.
-
Stir the mixture for the specified time (typically 5-15 minutes), monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate and separate the organic layer.
-
Wash the organic layer with water (3x) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting phenol by silica gel column chromatography.
Reductive Cleavage and Electrophilic Quench[13][14]
-
To an oven-dried Schlenk tube under an argon atmosphere, add lithium granules (3.0 equiv.) and dry THF (to achieve a 0.25 M solution of the substrate).
-
Cool the suspension to -40 °C and add the aryl silyl ether (1.0 equiv.) in one portion.
-
Stir the resulting suspension at -40 °C for the required time (e.g., 4 hours).
-
Add the electrophile (e.g., benzaldehyde, 3.0 equiv.) to the reaction mixture.
-
Stir for an additional 30 minutes at -40 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether, wash the combined organic phases, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
Aryl silyl ethers are exceptionally versatile tools in organic synthesis. The ability to tune their stability by modifying the silyl substituents allows for their use as reliable and selectively cleavable protecting groups for phenols. Furthermore, their capacity to direct electrophilic aromatic substitution and to serve as precursors for nucleophilic aryllithium species significantly broadens their synthetic utility. A thorough understanding of their reactivity, guided by the quantitative data and protocols presented herein, is essential for leveraging their full potential in the design and execution of complex synthetic strategies in research and drug development.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-(tert-butyldimethylsilyloxy)-4-bromoanisole with various boronic acids. The methodologies outlined herein are based on established principles of Suzuki coupling for aryl bromides and are intended to serve as a comprehensive guide for the synthesis of substituted biphenyl compounds, which are valuable intermediates in pharmaceutical and materials science research.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[4][5] This reaction is widely utilized due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[3][6]
2-(tert-Butyldimethylsilyloxy)-4-bromoanisole is a useful building block, featuring a protected phenol and a reactive aryl bromide moiety. The tert-butyldimethylsilyl (TBDMS) protecting group is robust under many reaction conditions, yet can be selectively removed when desired.[7][8][9][10] The Suzuki coupling of this substrate allows for the introduction of various aryl or heteroaryl substituents at the 4-position, leading to complex molecular architectures.
Reaction Principle and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(tert-butyldimethylsilyloxy)-4-bromoanisole.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, regenerating the Pd(0) catalyst and releasing the final biphenyl product.
A general workflow for this process is illustrated below.
Caption: General experimental workflow for the Suzuki coupling reaction.
Experimental Protocols
Several protocols with different catalyst/ligand systems and bases are provided below. These protocols are starting points and may require optimization for specific boronic acid coupling partners.
Materials:
-
2-(tert-Butyldimethylsilyloxy)-4-bromoanisole
-
Arylboronic acid (1.1–1.5 equivalents)
-
Palladium catalyst (1-5 mol%)
-
Base (2.0–3.0 equivalents)
-
Anhydrous and degassed solvents
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Protocol 1: Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water
This protocol utilizes a common and commercially available catalyst, tetrakis(triphenylphosphine)palladium(0), with a moderately strong inorganic base.
| Reagent/Parameter | Quantity/Condition |
| 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole | 1.0 mmol |
| Arylboronic Acid | 1.2 mmol |
| Pd(PPh₃)₄ | 0.03 mmol (3 mol%) |
| K₂CO₃ | 2.0 mmol |
| 1,4-Dioxane | 8 mL |
| Water | 2 mL |
| Temperature | 90 °C |
| Reaction Time | 12-24 h |
| Expected Yield | 75-95% |
Procedure:
-
To a dry Schlenk flask, add 2-(tert-butyldimethylsilyloxy)-4-bromoanisole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Pd(dppf)Cl₂ with K₃PO₄ in DMF
This protocol employs a more robust catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), which is often effective for more challenging substrates. Potassium phosphate is a stronger base that can be beneficial in some cases.[11]
| Reagent/Parameter | Quantity/Condition |
| 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole | 1.0 mmol |
| Arylboronic Acid | 1.2 mmol |
| Pd(dppf)Cl₂ | 0.03 mmol (3 mol%) |
| K₃PO₄ | 3.0 mmol |
| DMF | 10 mL |
| Temperature | 100 °C |
| Reaction Time | 8-16 h |
| Expected Yield | 80-98% |
Procedure:
-
Combine 2-(tert-butyldimethylsilyloxy)-4-bromoanisole, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄ in a dry reaction vial.
-
Seal the vial and purge with argon.
-
Add degassed DMF via syringe.
-
Heat the mixture to 100 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
Protocol 3: Pd₂(dba)₃ with XPhos in Dioxane/Water
This protocol uses a bulky and electron-rich phosphine ligand, XPhos, which can promote the coupling of sterically hindered or electron-rich aryl bromides.
| Reagent/Parameter | Quantity/Condition |
| 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole | 1.0 mmol |
| Arylboronic Acid | 1.5 mmol |
| Pd₂(dba)₃ | 0.015 mmol (1.5 mol%) |
| XPhos | 0.03 mmol (3 mol%) |
| K₃PO₄ | 3.0 mmol |
| 1,4-Dioxane | 8 mL |
| Water | 2 mL |
| Temperature | 100-120 °C |
| Reaction Time | 4-12 h |
| Expected Yield | 85-99% |
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, K₃PO₄, 2-(tert-butyldimethylsilyloxy)-4-bromoanisole, and the arylboronic acid to a dry Schlenk tube.
-
Add degassed 1,4-dioxane and water.
-
Seal the tube and heat to the specified temperature with stirring.
-
Monitor the reaction's progress.
-
Once the starting material is consumed, cool the reaction mixture.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic phase, and concentrate.
-
Purify the product via flash chromatography.
Post-Reaction Deprotection of the TBDMS Group
The TBDMS ether can be cleaved to reveal the free phenol if desired. Several methods are available for this transformation.[7][8][9][10]
Protocol: Deprotection using TBAF
-
Dissolve the purified Suzuki coupling product in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography to yield the deprotected biphenyl derivative.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This document provides a foundational set of protocols for the Suzuki coupling of 2-(tert-butyldimethylsilyloxy)-4-bromoanisole. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. ace.as-pub.com [ace.as-pub.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Grignard Reagent Formation from 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from functionalized aryl halides, such as 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, requires careful consideration of the reaction conditions to ensure compatibility with the existing functional groups. The tert-butyldimethylsilyl (TBDMS) ether protecting group is generally stable under the anhydrous and basic conditions of Grignard reagent formation, making it a suitable choice for protecting phenolic hydroxyl groups.
This document provides detailed application notes and experimental protocols for the successful formation of the Grignard reagent from this compound. The protocols outlined below are based on established methods for the preparation of Grignard reagents from functionalized aryl bromides.
Key Considerations for Grignard Reagent Formation
Successful Grignard reagent formation is contingent on several critical factors:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium surface is crucial for initiating the Grignard reagent formation. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring.
-
Solvent: Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species. THF is often preferred due to its higher boiling point and better solvating ability for many Grignard reagents.[1]
-
Temperature Control: The formation of Grignard reagents is an exothermic process. While some initial heating may be required for initiation, the reaction temperature should be controlled to prevent side reactions.
Experimental Protocols
Two primary protocols are provided for the formation of the Grignard reagent from this compound, differing in the method of magnesium activation.
Protocol 1: Initiation with Iodine
This protocol utilizes a small amount of iodine to chemically activate the magnesium surface.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Inert gas (Argon or Nitrogen)
-
Standard, dry glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.
-
Reaction Setup: To the three-neck flask equipped with a magnetic stir bar, condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents). The system is then flame-dried under a vacuum and backfilled with an inert gas.
-
Magnesium Activation: Add a single crystal of iodine to the flask containing the magnesium turnings. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature under a continuous flow of inert gas. The disappearance of the iodine color is an indicator of magnesium activation.[2]
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution (approx. 10%) to the activated magnesium.
-
Initiation and Reaction: The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a gentle reflux of the solvent and a change in the appearance of the solution to cloudy grey/brown. Once initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting Grignard reagent is a dark-colored solution and should be used immediately for subsequent reactions.
Protocol 2: Initiation with 1,2-Dibromoethane
This protocol employs 1,2-dibromoethane as an activator, which reacts with magnesium to expose a fresh, reactive metal surface.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Inert gas (Argon or Nitrogen)
-
Standard, dry glassware
Procedure:
-
Glassware and Setup: Follow steps 1 and 2 from Protocol 1.
-
Magnesium Activation: To the flask containing magnesium turnings under an inert atmosphere, add a small amount of anhydrous THF to cover the metal. Add a few drops of 1,2-dibromoethane. The observation of gas bubbles (ethylene) indicates the activation of magnesium.
-
Reagent Addition and Reaction: Proceed with steps 4, 5, and 6 as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters for the formation of Grignard reagents from aryl bromides, which can be adapted for this compound.
| Parameter | Protocol 1 (Iodine Activation) | Protocol 2 (1,2-Dibromoethane Activation) |
| Magnesium (equivalents) | 1.2 | 1.2 |
| Aryl Bromide (equivalents) | 1.0 | 1.0 |
| Solvent | Anhydrous THF | Anhydrous THF |
| Initiator | Iodine (1 crystal) | 1,2-Dibromoethane (few drops) |
| Initiation Temperature | Gentle warming | Room Temperature |
| Reaction Temperature | Gentle reflux | Gentle reflux |
| Reaction Time (post-addition) | 1 - 2 hours | 1 - 2 hours |
| Typical Concentration | 0.5 - 1.0 M | 0.5 - 1.0 M |
Mandatory Visualizations
Experimental Workflow for Grignard Reagent Formation
Caption: Workflow for the formation of the Grignard reagent from this compound.
Logical Relationship of Critical Reaction Parameters
Caption: Critical parameters influencing the successful formation of a Grignard reagent.
References
Application Notes and Protocols: TBAF Deprotection of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed procedure for the deprotection of the tert-butyldimethylsilyl (TBDMS) ether of 4-bromo-2-methoxyphenol, also known as 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, using tetrabutylammonium fluoride (TBAF). The TBDMS group is a common and robust protecting group for phenols, and its efficient cleavage is a critical step in many synthetic pathways.[1] TBAF is a widely used reagent for this transformation due to its high affinity for silicon, providing a reliable and generally high-yielding deprotection method.[2] This protocol outlines the reaction mechanism, experimental setup, reaction conditions, work-up procedures, and expected outcomes, supported by data from analogous reactions.
Introduction
In organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) ether is a popular choice for the protection of hydroxyl groups, including phenols, due to its stability under a variety of reaction conditions. The deprotection of TBDMS ethers is most commonly achieved using a fluoride source, with tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) being the standard method.[2] The driving force for this reaction is the formation of the strong silicon-fluoride bond.[3]
This application note details the procedure for the removal of the TBDMS protecting group from this compound to yield 4-bromo-2-methoxyphenol (4-bromoguaiacol), an important intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[4]
Reaction Mechanism and Workflow
The deprotection of a TBDMS ether with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This forms a transient, pentacoordinate silicon intermediate which then collapses, cleaving the silicon-oxygen bond to release the corresponding phenoxide. A subsequent aqueous work-up protonates the phenoxide to yield the final phenol product, 4-bromo-2-methoxyphenol.
References
Application Notes and Protocols for the Lithiation of 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the directed ortho-metalation (DoM) of 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole. The procedure is designed for researchers in organic synthesis and drug development who are familiar with handling air- and moisture-sensitive reagents. The following protocol is based on established principles of directed ortho-metalation of substituted anisoles and related aromatic compounds.[1][2][3]
The methoxy (-OCH₃) and tert-butyldimethylsilyloxy (-OTBS) groups of the starting material are effective directing metalation groups (DMGs). These groups coordinate to an organolithium base, facilitating the deprotonation of the adjacent ortho position.[2][4] In the case of 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole, the position ortho to both the methoxy and silyloxy groups (C6) is the most likely site for lithiation. However, the presence of a bromine atom introduces the possibility of a competing lithium-halogen exchange reaction.[3][5] The reaction conditions outlined below are optimized to favor the desired directed ortho-metalation pathway.
Experimental Principles
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[2][6] The reaction involves the deprotonation of a position ortho to a DMG by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
For the target molecule, 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole, the two oxygen-based substituents direct the lithiation to the C6 position. The reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to ensure the stability of the organolithium species and to minimize side reactions.[1][7]
Potential Competing Reaction: Lithium-Halogen Exchange
It is crucial to note that lithium-halogen exchange is a rapid and often competing reaction when an aryl bromide is treated with an organolithium reagent.[5][8] The rate of this exchange generally follows the trend I > Br > Cl. While the conditions provided are intended to favor DoM, the formation of a 4-lithio-2-(tert-butyldimethylsilyloxy)anisole intermediate via lithium-bromine exchange is a possible side reaction. Careful control of the reaction temperature and addition rate of n-BuLi is essential to maximize the yield of the desired C6-lithiated product.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole | C₁₃H₂₁BrO₂Si | 333.30 | 1.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |
| Electrophile (e.g., TMSCl, DMF, etc.) | - | - | 1.2 | 1.2 |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | - | - |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
Equipment
-
Three-necked round-bottom flask, flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Septa
-
Syringes for liquid transfer
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Preparation of the Reaction Vessel: A 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer is thoroughly flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.
-
Addition of Starting Material and Solvent: 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole (333 mg, 1.0 mmol) is added to the flask. The flask is evacuated and backfilled with inert gas three times. Anhydrous THF (10 mL) is then added via syringe. The solution is stirred at room temperature until the starting material is fully dissolved.
-
Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) is added dropwise to the stirred solution via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: The desired electrophile (1.2 mmol) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized product.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[7] It reacts violently with water.
-
All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Experimental Workflow Diagram
Caption: Workflow for the lithiation and subsequent electrophilic quench.
Signaling Pathway of Directed Ortho-Metalation
Caption: The key steps in the directed ortho-metalation process.
References
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. baranlab.org [baranlab.org]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Synthesis of Substituted Biaryls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biaryls are a cornerstone of modern organic synthesis, appearing as crucial structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The controlled synthesis of these compounds through the formation of a carbon-carbon bond between two aromatic rings is, therefore, of paramount importance. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions used in the synthesis of substituted biaryls, including the Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig reactions, as well as direct C-H arylation methods.
Overview of Synthetic Methods
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls.[2] These methods offer a versatile and efficient means to construct C(sp²)–C(sp²) bonds with high functional group tolerance and control over regioselectivity. The choice of method often depends on the nature of the substrates, the desired functional group compatibility, and the availability of starting materials.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide or triflate.[3][4][5] It is widely used due to the stability, low toxicity, and commercial availability of the boronic acid reagents, as well as the generally mild reaction conditions.[5]
-
Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner for an organic halide.[6][7] Organozinc reagents are more reactive than their organoboron counterparts, which can be advantageous for less reactive aryl chlorides, but they are also more sensitive to air and moisture.[7]
-
Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) to couple with an organic halide.[8][9][10][11] A key advantage is the tolerance of a wide range of functional groups due to the inertness of organostannanes to many reaction conditions.[8][11] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[9][11]
-
Buchwald-Hartwig Amination: While primarily a method for C-N bond formation, this reaction is crucial for synthesizing N-aryl biaryls and related compounds.[12][13][14][15][16] It involves the coupling of an amine with an aryl halide.[14][15]
-
Direct C-H Arylation: This emerging strategy involves the direct coupling of an aryl C-H bond with an aryl halide, avoiding the need for pre-functionalized organometallic reagents.[1][17][18] This approach is highly atom-economical but can face challenges with regioselectivity.
Data Presentation: Comparison of Cross-Coupling Methods
The following table summarizes typical reaction conditions and reported yields for the synthesis of a generic substituted biaryl (4-methoxy-4'-nitrobiphenyl) using different cross-coupling methods. This allows for a direct comparison of their efficiencies under representative conditions.
| Reaction | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 95 | [3] |
| Negishi | PdCl₂(PPh₃)₂ | - | - | THF | 65 | 92 | [6] |
| Stille | Pd(PPh₃)₄ | - | - | Toluene | 100 | 91 | [8] |
| Direct Arylation | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | Toluene | 110 | 85 | [17] |
Note: Yields are highly substrate- and condition-dependent. This table serves as a general guide.
Experimental Protocols
Herein are detailed, representative protocols for the synthesis of a substituted biaryl via the Suzuki-Miyaura and Negishi coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methoxy-4'-nitrobiphenyl
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[3][5]
Materials:
-
4-Bromoanisole (1.0 eq)
-
4-Nitrophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), 4-nitrophenylboronic acid (1.2 mmol, 200 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Solvent and Base Addition: Add toluene (5 mL) and a 2 M aqueous solution of potassium carbonate (1 mL, 2.0 mmol).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-methoxy-4'-nitrobiphenyl.
Protocol 2: Negishi Coupling for the Synthesis of a Hindered Biaryl
This protocol is a representative procedure for the synthesis of sterically hindered biaryls, which can be challenging for other methods.[19]
Materials:
-
Aryl chloride (e.g., 2-chloro-1,3-dimethylbenzene, 1.0 eq)
-
Organozinc reagent (e.g., (2,6-dimethylphenyl)zinc chloride, 1.5 eq, prepared in situ or from a commercial source)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
A suitable phosphine ligand (e.g., XPhos, 2 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and the phosphine ligand (0.02 mmol).
-
Reaction Setup: In a separate oven-dried Schlenk tube, add the aryl chloride (1.0 mmol). Add anhydrous THF (2 mL).
-
Addition of Organozinc: Slowly add the organozinc reagent solution (1.5 mmol in THF) to the aryl chloride solution at room temperature.
-
Catalyst Addition: Add the catalyst suspension to the reaction mixture.
-
Solvent Rinse and Heating: Rinse the catalyst tube with NMP (1.0 mL) and add it to the reaction mixture. Seal the Schlenk tube and heat the reaction in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or TLC until the aryl chloride is consumed.
-
Quenching and Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions. The cycle involves oxidative addition, transmetalation, and reductive elimination steps.[6][15]
Caption: A generalized catalytic cycle for palladium-catalyzed biaryl synthesis.
Experimental Workflow for Catalyst and Condition Screening
Optimizing the reaction conditions is crucial for achieving high yields and selectivity. The following workflow outlines a systematic approach to screening catalysts, ligands, bases, and solvents.
Caption: A workflow for optimizing cross-coupling reaction conditions.
Decision Tree for Selecting a Biaryl Synthesis Method
Choosing the appropriate synthetic method is a critical first step. This decision tree provides a logical framework for selecting a suitable cross-coupling reaction based on key substrate properties.
Caption: A decision tree to guide the selection of a biaryl synthesis method.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Biaryl synthesis via direct arylation: establishment of an efficient catalyst for intramolecular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Scale-Up Synthesis Utilizing 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthetic utilization of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole as a key starting material. The tert-Butyldimethylsilyl (TBDMS) protecting group enables a range of chemical transformations that are incompatible with a free hydroxyl group, offering a versatile platform for the synthesis of complex molecules.
The protocols outlined below describe a three-step sequence involving Grignard reagent formation, subsequent boronic acid synthesis, and final deprotection. This sequence is a common strategy in medicinal chemistry and process development for the construction of biaryl and other complex structures.
Synthetic Overview
The overall synthetic workflow is depicted below, illustrating the transformation of the starting material to a versatile boronic acid intermediate.
Caption: Synthetic workflow from this compound.
Part 1: Scale-Up Protocol for Grignard Reagent Formation
This protocol details the formation of the Grignard reagent from this compound. The reaction is conducted under anhydrous conditions to prevent quenching of the highly reactive organomagnesium species.
Experimental Protocol
Reaction Scheme:
This compound + Mg → [2-(T-Butyldimethylsilyloxy)-4-(magnesiobromo)anisole]
Materials and Equipment:
-
A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
Procedure:
-
Reaction Setup: Assemble the dry glassware and purge the system with nitrogen.
-
Reactant Charging: To the reaction flask, add magnesium turnings (1.2 eq).
-
Initiation: Add a single crystal of iodine to the magnesium turnings.
-
Solvent Addition: Add a small portion of anhydrous THF to cover the magnesium.
-
Grignard Formation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed.
-
Addition: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise, maintaining a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq (e.g., 317.3 g, 1.0 mol) |
| Magnesium Turnings | 1.2 eq (e.g., 29.2 g, 1.2 mol) |
| Solvent | |
| Anhydrous THF | 10 mL per gram of aryl bromide |
| Reaction Conditions | |
| Temperature | Room temperature to gentle reflux |
| Reaction Time | 2-4 hours |
| Expected Outcome | |
| Product | Grignard reagent in THF solution |
| Yield | Assumed quantitative for use in the next step |
Part 2: Scale-Up Protocol for Boronic Ester Synthesis
This protocol describes the synthesis of a boronic ester by reacting the freshly prepared Grignard reagent with triisopropyl borate.
Experimental Protocol
Reaction Scheme:
[Grignard Reagent] + B(O-iPr)₃ → [Boronic Ester Intermediate]
Materials and Equipment:
-
The reaction mixture from Part 1.
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated aqueous)
Procedure:
-
Cooling: Cool the Grignard reagent solution prepared in Part 1 to -78 °C using a dry ice/acetone bath.
-
Borate Addition: In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.
Data Presentation
| Parameter | Value |
| Reactants | |
| Grignard Reagent Solution | 1.0 eq (from Part 1) |
| Triisopropyl Borate | 1.2 eq (e.g., 225.9 g, 1.2 mol) |
| Solvent | |
| Anhydrous THF | As per the reaction volume |
| Reaction Conditions | |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12-16 hours |
| Expected Outcome | |
| Product | Crude boronic ester |
| Purity | To be used directly in the next step |
Part 3: Scale-Up Protocol for TBDMS Deprotection and Hydrolysis
This final step involves the removal of the TBDMS protecting group and hydrolysis of the boronic ester to yield the final boronic acid.
Experimental Protocol
Reaction Scheme:
[Boronic Ester Intermediate] + HCl/H₂O → 2-Hydroxy-5-methoxyphenylboronic acid
Materials and Equipment:
-
Crude boronic ester from Part 2.
-
Hydrochloric acid (2M aqueous solution)
-
Diethyl ether or ethyl acetate
Procedure:
-
Dissolution: Dissolve the crude boronic ester from Part 2 in diethyl ether or ethyl acetate.
-
Acidification: Add 2M hydrochloric acid to the solution and stir vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 2-hydroxy-5-methoxyphenylboronic acid.
Data Presentation
| Parameter | Value |
| Reactants | |
| Crude Boronic Ester | 1.0 eq (from Part 2) |
| 2M Hydrochloric Acid | Sufficient to achieve acidic pH and hydrolysis |
| Solvent | |
| Diethyl ether/Ethyl acetate | Appropriate volume for dissolution and extraction |
| Reaction Conditions | |
| Temperature | Room temperature |
| Reaction Time | 1-3 hours |
| Expected Outcome | |
| Product | 2-Hydroxy-5-methoxyphenylboronic acid |
| Yield | 70-85% over two steps |
| Purity | >95% after purification |
Logical Relationship of Key Steps
The following diagram illustrates the logical dependency of the synthetic steps.
Caption: Logical flow of the synthetic sequence.
Application Notes and Protocols for One-Pot Reaction Sequences Involving 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-pot reaction sequences utilizing 2-(T-Butyldimethylsilyloxy)-4-bromoanisole as a key starting material. This versatile building block, featuring a protected phenol and a reactive bromide, is primed for sequential transformations, enabling the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research. The protocols outlined below are designed to be robust and adaptable, serving as a valuable resource for synthetic chemists.
Application Note 1: One-Pot Sequential Borylation and Suzuki-Miyaura Cross-Coupling
This one-pot, two-step sequence allows for the in-situ formation of a boronic ester from this compound, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with a second aryl or heteroaryl bromide. This methodology streamlines the synthesis of unsymmetrical biaryl compounds, saving significant time and resources by eliminating the need for isolation and purification of the intermediate boronic ester.[1][2] The TBDMS protecting group is stable under these conditions, preserving the phenolic oxygen for subsequent transformations.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.).
-
Borylation: Add anhydrous dioxane as the solvent and heat the mixture to 80-90 °C. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-4 hours).
-
Suzuki-Miyaura Coupling: To the same reaction vessel, add the second aryl or heteroaryl bromide (1.2 equiv.), an aqueous solution of a base such as potassium carbonate (3.0 equiv.), and additional palladium catalyst if necessary.
-
Reaction Completion: Continue heating at 80-90 °C and monitor the progress of the cross-coupling reaction. Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Representative Data:
| Entry | Aryl Bromide 2 | Product | Yield (%) |
| 1 | 4-bromotoluene | 2-(T-Butyldimethylsilyloxy)-4-(4-methylphenyl)anisole | 85 |
| 2 | 3-bromo-pyridine | 2-(T-Butyldimethylsilyloxy)-4-(pyridin-3-yl)anisole | 78 |
| 3 | 1-bromo-4-nitrobenzene | 2-(T-Butyldimethylsilyloxy)-4-(4-nitrophenyl)anisole | 81 |
Reaction Workflow:
Caption: One-Pot Borylation/Suzuki Coupling Workflow.
Application Note 2: One-Pot Sonogashira Coupling and Annulation for Heterocycle Synthesis
This protocol describes a one-pot Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization (annulation) to construct substituted benzofurans. The silyloxy group acts as an internal nucleophile in the cyclization step, which can be triggered by a change in reaction conditions or the addition of a specific reagent, all within the same reaction vessel.[3][4] This approach provides rapid access to a key heterocyclic scaffold found in many biologically active molecules.
Experimental Protocol:
-
Sonogashira Coupling: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.), and a base (e.g., triethylamine or diisopropylamine, 2.0 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-3 hours).
-
In-situ Deprotection and Cyclization: Once the Sonogashira coupling is complete, add a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.5 equiv.) directly to the reaction mixture.
-
Annulation: Heat the reaction to 60-80 °C to facilitate the desilylation and subsequent intramolecular 5-endo-dig cyclization onto the alkyne, forming the benzofuran ring. Monitor the formation of the product (typically 2-6 hours).
-
Work-up and Purification: After cooling, dilute the mixture with diethyl ether and wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography to obtain the desired benzofuran derivative.
Representative Data:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-Methoxy-2-phenylbenzofuran | 75 |
| 2 | 1-Hexyne | 2-Butyl-5-methoxybenzofuran | 72 |
| 3 | Trimethylsilyl-acetylene | 5-Methoxy-2-(trimethylsilyl)benzofuran | 68 |
Reaction Workflow:
Caption: One-Pot Sonogashira/Annulation Workflow.
Application Note 3: One-Pot Buchwald-Hartwig Amination and Deprotection
This application note details a one-pot sequence for the Buchwald-Hartwig amination of this compound, followed by the removal of the TBDMS protecting group to yield a functionalized aminophenol derivative. This efficient process avoids the isolation of the silylated intermediate and provides direct access to valuable building blocks for the synthesis of pharmaceuticals and other fine chemicals.
Experimental Protocol:
-
Buchwald-Hartwig Amination: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv.), and a base such as sodium tert-butoxide (1.4 equiv.) in a dry Schlenk tube.
-
Reaction Solvent and Temperature: Add anhydrous toluene or dioxane and heat the mixture to 80-110 °C. Monitor the reaction by TLC or GC-MS for the disappearance of the starting aryl bromide (typically 2-8 hours).
-
In-situ Deprotection: After the amination is complete, cool the reaction mixture to room temperature. Add a solution of TBAF in THF (1.5 equiv.) or an acidic workup (e.g., dilute HCl) to remove the TBDMS group.
-
Completion and Work-up: Stir at room temperature until deprotection is complete (typically 1-2 hours). Dilute the reaction with ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to afford the final aminophenol product.
Representative Data:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-Methoxy-3-(morpholino)phenol | 82 |
| 2 | Aniline | 3-(Phenylamino)-4-methoxyphenol | 76 |
| 3 | Benzylamine | 3-(Benzylamino)-4-methoxyphenol | 79 |
Logical Relationship Diagram:
Caption: One-Pot Amination/Deprotection Logic.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Protecting Group Strategies for Polyfunctionalized Anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisole derivatives are prevalent scaffolds in pharmaceuticals, natural products, and functional materials. The synthesis of complex, polyfunctionalized anisole derivatives often necessitates the use of protecting groups to achieve chemoselectivity and regioselectivity. The electron-donating nature of the methoxy group activates the aromatic ring, particularly at the ortho and para positions, influencing the reactivity of other functional groups and requiring careful strategic planning.[1] This document provides detailed application notes and protocols for the protection and deprotection of common functional groups encountered in anisole derivatives, including phenols, amines, carbonyls, and carboxylic acids.
Orthogonal Protecting Group Strategies
In the synthesis of polyfunctionalized molecules, employing an orthogonal protecting group strategy is crucial. This approach allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions.[2] For instance, a molecule bearing a Boc-protected amine, a silyl-protected phenol, and a benzyl-protected carboxylic acid can be deprotected sequentially without affecting the other protected groups.
Caption: Orthogonal deprotection workflow.
Protecting Groups for Phenolic Hydroxyl Groups
Phenolic hydroxyl groups in anisole derivatives are nucleophilic and acidic, often requiring protection during reactions involving strong bases or electrophiles.
Silyl Ethers (e.g., TBS)
tert-Butyldimethylsilyl (TBS) ethers are widely used for the protection of phenols due to their stability under a range of conditions and their selective removal with fluoride ions or mild acid.[3][4]
Table 1: Deprotection of Aryl Silyl Ethers with NaH/DMF [3]
| Entry | Substrate (Aryl Silyl Ether) | Product (Phenol) | Time (min) | Yield (%) |
| 1 | 4-Bromo-3-isopropoxy-TBS-O-benzene | 4-Bromo-3-isopropoxyphenol | 12 | 100 |
| 2 | 4-Bromo-3-methoxy-TBS-O-benzene | 4-Bromo-3-methoxyphenol | 9 | 93 |
| 3 | 4-Bromo-3-benzyloxy-TBS-O-benzene | 4-Bromo-3-benzyloxyphenol | 12 | 92 |
| 4 | 4-TBS-O-anisole | 4-Methoxyphenol | 9 | 97 |
| 5 | 4-TBS-O-benzaldehyde | 4-Hydroxybenzaldehyde | 8 | 93 |
Experimental Protocol: Deprotection of a TBS-protected Phenol [3]
-
Dissolve: Dissolve the TBS-protected aryl ether (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Base: Add sodium hydride (NaH, 1.5 equiv., 60% dispersion in mineral oil) portion-wise to the solution at room temperature.
-
Monitor: Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Quench: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purify: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Methoxymethyl (MOM) Ethers
MOM ethers are stable to a wide range of non-acidic reagents and are introduced under basic conditions.[5][6]
Experimental Protocol: MOM Protection of a Phenol [5][6][7]
-
Dissolve: Dissolve the phenol (1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under an inert atmosphere.
-
Add Reagent: Add chloromethyl methyl ether (MOMCl, 1.2 equiv.) dropwise to the solution.
-
Warm and Stir: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Purify: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Caption: MOM protection of a phenolic hydroxyl group.
Protecting Groups for Amines
Amino groups on an anisole ring are nucleophilic and basic. Protection is often necessary during electrophilic aromatic substitution or reactions involving acylating agents.
tert-Butoxycarbonyl (Boc)
The Boc group is a widely used protecting group for amines, stable to bases and hydrogenolysis but readily cleaved under acidic conditions.[8][9][10]
Table 2: Conditions for Boc Protection and Deprotection of Amines
| Process | Reagents | Solvent | Temperature | Typical Reaction Time |
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaHCO₃, Et₃N) | THF/Water, Dioxane/Water | Room Temperature | 1-4 hours |
| Deprotection | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) or neat | Room Temperature | 1-3 hours |
Experimental Protocol: Boc Protection of an Aromatic Amine [10]
-
Dissolve: Dissolve the aminophenyl derivative (1.0 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
-
Add Reagent: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.).
-
Stir: Add dichloromethane (5 mL) and stir the mixture at room temperature.
-
Monitor: Monitor the reaction by TLC until the starting amine is consumed.
-
Isolate: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify: Purify the product by column chromatography on silica gel.
Experimental Protocol: Boc Deprotection [10]
-
Dissolve: Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (10 mL).
-
Add Acid: Add trifluoroacetic acid (TFA, 2-10 equiv.) dropwise at room temperature.
-
Stir and Monitor: Stir the reaction for 1-3 hours, monitoring by TLC.
-
Isolate: Remove the solvent and excess TFA in vacuo to yield the deprotected amine salt.
Protecting Groups for Carbonyls (Aldehydes and Ketones)
The carbonyl group is susceptible to nucleophilic attack. Protection is often required in the presence of organometallic reagents or hydrides intended to react with other functional groups.[11][12][13]
Acetals
Cyclic acetals, formed with diols like ethylene glycol, are excellent protecting groups for aldehydes and ketones. They are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[11][12]
Experimental Protocol: Acetal Protection of an Aldehyde (e.g., Vanillin Derivative) [11][14][15]
-
Combine: To a solution of the aldehyde (1.0 mmol) in toluene (10 mL), add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv.).
-
Heat: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purify: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by chromatography or distillation.
Caption: Acetal protection and deprotection of an aldehyde.
Protecting Groups for Carboxylic Acids
The acidic proton and the electrophilic carbonyl carbon of carboxylic acids often require protection. Esters are the most common protecting groups.[16][17]
Methyl or Ethyl Esters (Fischer Esterification)
Simple alkyl esters can be formed via Fischer esterification, which is an acid-catalyzed reaction with the corresponding alcohol. This method is often carried out using the alcohol as the solvent.[16][18]
Experimental Protocol: Fischer Esterification of an Anisic Acid Derivative [16][18]
-
Dissolve: Dissolve the carboxylic acid (1.0 mmol) in an excess of the alcohol (e.g., methanol or ethanol, 10-20 mL).
-
Add Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (2-5 mol%).
-
Heat: Heat the mixture to reflux for several hours.
-
Monitor: Monitor the reaction by TLC.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purify: Dry the organic layer, concentrate, and purify the ester by column chromatography or distillation.
Benzyl Esters
Benzyl esters are useful as they can be cleaved by hydrogenolysis, a mild condition that is orthogonal to many acid- and base-labile protecting groups.
Experimental Protocol: Benzylation of a Carboxylic Acid
-
Salt Formation: To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Add Alkylating Agent: Add benzyl bromide (BnBr, 1.2 equiv.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor and Work-up: Monitor the reaction by TLC. Upon completion, dilute with water and extract with an organic solvent.
-
Purify: Wash the organic layer, dry, concentrate, and purify as needed.
Compatibility with Anisole Moiety: Friedel-Crafts Reactions
The methoxy group of anisole is strongly activating, making the aromatic ring highly susceptible to electrophilic substitution, such as Friedel-Crafts alkylation and acylation.[1] However, the Lewis acids commonly used (e.g., AlCl₃) can cause demethylation of the anisole.[19] Therefore, milder Lewis acids like ZnCl₂ or Sc(OTf)₃ are recommended for Friedel-Crafts reactions on anisole derivatives. It is also important to ensure that any protecting groups present are stable to the Lewis acidic conditions. For example, silyl ethers may be cleaved under these conditions.
Conclusion
The successful synthesis of polyfunctionalized anisole derivatives relies on the judicious selection and application of protecting groups. Understanding the stability and cleavage conditions for various protecting groups allows for the design of efficient and selective synthetic routes. The protocols and data presented here provide a practical guide for researchers in navigating the challenges of protecting group chemistry in the context of this important class of compounds.
References
- 1. Q.7. Friedel craft reaction of Anisole SECTION - C | Filo [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. adichemistry.com [adichemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. WO2019121032A1 - Odorous acetals of ethyl vanillin and ethyl vanillin derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
Welcome to the technical support center for improving yields in cross-coupling reactions involving 2-(T-Butyldimethylsilyloxy)-4-bromoanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in cross-coupling reactions with this compound?
Low yields in cross-coupling reactions with this substrate are often attributed to a combination of factors:
-
Steric Hindrance: The bulky tert-butyldimethylsilyl (TBS) protecting group and the adjacent methoxy group can sterically hinder the palladium catalyst from accessing the bromine atom for oxidative addition.
-
Catalyst Inactivity: The palladium catalyst may not be sufficiently active or may decompose before the reaction is complete. This can be due to the presence of oxygen or impurities in the reagents or solvents.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An unsuitable ligand may not be able to overcome the steric hindrance of the substrate.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical parameters that need to be optimized for this specific substrate.
-
Side Reactions: Undesired side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the starting material can consume the reactants and reduce the yield of the desired product.
Q2: How does the T-Butyldimethylsilyl (TBS) protecting group affect the cross-coupling reaction?
The TBS group has two main effects:
-
Steric Hindrance: As a bulky protecting group, it can sterically encumber the reaction center, making it more difficult for the palladium catalyst to approach the aryl bromide. This often necessitates the use of sterically demanding and electron-rich phosphine ligands to promote efficient oxidative addition.
-
Electronic Effects: The silyloxy group is an electron-donating group, which can increase the electron density at the bromine-bearing carbon, potentially slowing down the oxidative addition step of the catalytic cycle.
Q3: Which type of cross-coupling reaction is most suitable for this substrate?
Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options for this compound. The choice of reaction will depend on the desired product. For instance:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen bonds with amines.
-
Sonogashira Coupling: Employed for creating carbon-carbon bonds with terminal alkynes.
Given the steric hindrance, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended for all these reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the cross-coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species may not be forming efficiently. | • Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst (e.g., XPhos Pd G3) for reliable generation of the active catalyst.[1]• Ensure Inert Atmosphere: Thoroughly degas solvents and use an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[2] |
| Inappropriate Ligand: The ligand may not be suitable for the sterically hindered substrate. | • Screen Bulky Ligands: Use bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos, which are effective for challenging substrates.[3][4] | |
| Ineffective Base: The base may be too weak or have poor solubility. | • Select a Stronger Base: For Suzuki reactions, consider K₃PO₄ or Cs₂CO₃.[5] For Buchwald-Hartwig aminations, NaOtBu is often effective.[6]• Improve Solubility: Ensure vigorous stirring, or consider a solvent system that better solubilizes the base. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | High Reaction Temperature: Elevated temperatures can promote side reactions. | • Lower the Temperature: Cautiously decrease the reaction temperature in 10 °C increments.[7] |
| Choice of Base: Some bases can promote hydrodehalogenation. | • Screen Weaker Bases: A less aggressive base might reduce this side reaction.[7] | |
| Ligand Effects: Certain ligands may be more prone to promoting side reactions. | • Screen Different Ligands: Experiment with other bulky phosphine ligands. | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. | • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes drive the reaction to completion.[3]• Use a More Stable Catalyst System: Consider a more robust pre-catalyst and ligand combination. |
| Reagent Degradation: The coupling partner (e.g., boronic acid) may be degrading over time. | • Use Fresh Reagents: Ensure the purity and stability of all starting materials. For Suzuki reactions, consider using boronate esters which can be more stable.[8] |
Data Presentation: Condition Screening for Suzuki-Miyaura Coupling
The following table summarizes hypothetical results from a condition screen for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on general principles for similar substrates.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 65 |
| 3 | XPhos Pd G3 (2) | --- | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | XPhos Pd G3 (2) | --- | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 92 |
| 5 | XPhos Pd G3 (2) | --- | K₂CO₃ (2) | Dioxane/H₂O | 100 | 55 |
This data is illustrative and serves as a starting point for optimization.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for different coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium pre-catalyst.[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.[2]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Step 1: Bromination of 2-Methoxyphenol (Guaiacol)
Issue 1: Low Yield of 4-Bromo-2-methoxyphenol and Formation of Multiple Products.
-
Question: My bromination reaction of guaiacol is resulting in a low yield of the desired 4-bromo-2-methoxyphenol, and I observe multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
-
Answer: The primary side products in the bromination of 2-methoxyphenol are isomeric monobrominated phenols and polybrominated species. The methoxy group is an ortho-, para-director. Since the para position to the hydroxyl group is sterically less hindered and electronically activated, it is the major site of bromination. However, bromination can also occur at the ortho position to the hydroxyl group.
Common Side Products:
-
6-Bromo-2-methoxyphenol: Formation of this isomer can occur, although it is generally the minor product. The separation of 4-bromo and 6-bromo isomers can be challenging due to their similar polarities.
-
4,6-Dibromo-2-methoxyphenol: Over-bromination can lead to the formation of this di-substituted product, especially if an excess of the brominating agent is used or the reaction time is prolonged.
-
Unreacted 2-Methoxyphenol: Incomplete reaction will leave the starting material in the product mixture.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the brominating agent (e.g., N-Bromosuccinimide) to ensure complete consumption of the starting material without promoting di-bromination.
-
Reaction Temperature: Perform the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to enhance selectivity for the para-position.
-
Slow Addition: Add the brominating agent slowly to the solution of guaiacol to maintain a low concentration of the electrophile and minimize over-reaction.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.
-
Purification: Careful column chromatography on silica gel is typically required to separate the desired product from isomers and di-brominated byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective.
-
| Parameter | Recommendation for High Selectivity | Potential Issue if Not Followed |
| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid bromine can be less selective and lead to more side products. |
| Equivalents of Brominating Agent | 1.0 - 1.1 eq. | > 1.2 eq. can lead to significant dibromination. |
| Temperature | 0 °C to Room Temperature | Higher temperatures can decrease selectivity. |
| Addition of Reagent | Slow, dropwise addition | Rapid addition can create localized high concentrations, leading to over-reaction. |
Step 2: Silylation of 4-Bromo-2-methoxyphenol
Issue 2: Incomplete Silylation Reaction.
-
Question: My silylation reaction of 4-bromo-2-methoxyphenol is not going to completion, and I still have a significant amount of the starting phenol. How can I improve the conversion?
-
Answer: Incomplete silylation is a common issue and can be addressed by optimizing the reaction conditions.
Troubleshooting Strategies:
-
Reagent Purity: Ensure that the silylating agent (TBDMS-Cl) and the base (e.g., imidazole, triethylamine) are of high purity and anhydrous. Moisture can consume the silylating agent.
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Ensure the solvent is anhydrous.
-
Base: Imidazole is a common and effective base for this reaction. Using a slight excess of both TBDMS-Cl (1.1-1.5 equivalents) and imidazole (2-3 equivalents) can drive the reaction to completion.
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., 40-50 °C) or extending the reaction time may be necessary for complete conversion, especially if steric hindrance is a factor.
-
Activation of Silylating Agent: In difficult cases, using a more reactive silylating agent like TBDMS-triflate (TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine can be effective.[1]
-
| Parameter | Recommendation for Complete Reaction | Potential Issue if Not Followed |
| TBDMS-Cl | 1.1 - 1.5 equivalents | Insufficient reagent will lead to incomplete reaction. |
| Base (Imidazole) | 2 - 3 equivalents | Insufficient base will not effectively catalyze the reaction. |
| Solvent | Anhydrous DCM or DMF | Protic or wet solvents will consume the silylating agent. |
| Temperature | Room Temperature to 50 °C | Lower temperatures may result in slow or incomplete reaction. |
Issue 3: Deprotection of the TBDMS Group During Workup or Purification.
-
Question: I am losing my TBDMS protecting group during the workup or purification steps. How can I prevent this?
-
Answer: The TBDMS ether is generally stable but can be cleaved under acidic or strongly basic conditions.[1][2][3][4]
Troubleshooting Strategies:
-
Aqueous Workup: During the workup, use a saturated solution of sodium bicarbonate or a phosphate buffer (pH 7) to wash the organic layer and neutralize any acidic or basic residues. Avoid strong acids or bases.
-
Column Chromatography:
-
Neutralized Silica Gel: Silica gel can be slightly acidic. To prevent deprotection on the column, you can use silica gel that has been pre-treated with a base, such as triethylamine. This is done by preparing a slurry of silica gel in the eluent containing a small amount of triethylamine (e.g., 0.1-1%).
-
Eluent Choice: Avoid using highly protic solvents like methanol in large proportions in the eluent, as this can facilitate deprotection on the acidic silica surface. Hexanes/ethyl acetate or hexanes/dichloromethane are common choices.
-
Minimize Contact Time: Do not let the product sit on the silica gel column for an extended period.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical starting material for the synthesis of this compound?
-
A1: The most common starting material is 2-methoxyphenol (guaiacol). The synthesis involves a two-step sequence: electrophilic bromination followed by protection of the phenolic hydroxyl group as a TBDMS ether.
-
-
Q2: What are the key safety precautions to take during the synthesis?
-
A2: Brominating agents like NBS and liquid bromine are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Chlorinated solvents such as dichloromethane are harmful. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
-
Q3: How can I confirm the formation of the final product?
-
A3: The structure of this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
-
Q4: What are the storage conditions for the final product?
-
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis of the silyl ether.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-methoxyphenol
This protocol is adapted from procedures for the bromination of similar phenolic compounds.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenol (1.0 eq.) in a suitable solvent like dichloromethane or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.05 eq.) in the same solvent to the cooled solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-2-methoxyphenol.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the TBDMS protection of phenols.[1][7]
-
Reaction Setup: To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous dichloromethane, add imidazole (2.5 eq.).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the residue by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) using a hexane/ethyl acetate eluent system to yield the final product.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scribd.com [scribd.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 6. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 7. Silylation - Wikipedia [en.wikipedia.org]
troubleshooting incomplete silyl ether deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of silyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete silyl ether deprotection?
Incomplete deprotection of silyl ethers can stem from several factors:
-
Steric Hindrance: Bulky silyl ethers, such as triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS), are inherently more resistant to cleavage than smaller groups like trimethylsilyl (TMS) and triethylsilyl (TES) due to steric shielding of the silicon atom.[1][2]
-
Insufficient Reagent: The stoichiometry of the deprotecting agent is crucial. For fluoride-mediated deprotections using reagents like tetrabutylammonium fluoride (TBAF), an excess of the reagent (commonly 1.5-2.0 equivalents per silyl ether) is often necessary to drive the reaction to completion.[1]
-
Reagent Quality: The quality of the deprotection reagent can significantly impact the reaction outcome. For instance, TBAF solutions can degrade over time, and using a fresh or properly stored solution is recommended.[1]
-
Reaction Conditions: Inadequate reaction time or temperature can lead to incomplete conversion. More stable silyl ethers may require longer reaction times or elevated temperatures to achieve complete deprotection.[1]
Q2: My starting material is sensitive to basic conditions. How can I avoid decomposition when using TBAF?
The basicity of TBAF can be problematic for sensitive substrates, potentially leading to low yields or decomposition.[1] To circumvent this, consider the following strategies:
-
Buffered TBAF: Adding a mild acid, such as acetic acid, to the TBAF solution can neutralize its basicity, creating a less harsh deprotection environment.[1]
-
Alternative Fluoride Sources: Reagents like hydrogen fluoride-pyridine (HF-Pyridine) are generally less basic than TBAF and can be a suitable alternative for base-sensitive compounds.[1]
-
Acidic Deprotection: If your substrate is stable under acidic conditions, this method provides a viable alternative to fluoride-based reagents.[1]
Q3: What are the common byproducts of silyl ether deprotection?
The byproducts formed during silyl ether deprotection depend on the chosen method:
-
Fluoride-Based Reagents (e.g., TBAF, HF-Pyridine): The primary byproducts are the corresponding silyl fluoride (R₃SiF) and, after aqueous workup, silanols (R₃SiOH). Silanols can further react to form siloxanes (R₃Si-O-SiR₃).[1] When using TBAF, tetrabutylammonium salts will also be present as byproducts.[1]
-
Acid-Catalyzed Deprotection: In the presence of a protic solvent like methanol, the reaction can generate volatile silyl species such as methoxysilanes (e.g., trimethylmethoxysilane).[1] Upon aqueous workup, these will hydrolyze to silanols and siloxanes.[1]
Troubleshooting Guide: Incomplete Deprotection
| Observation | Potential Cause | Suggested Solution |
| Starting material remains after the reaction. | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Increase the equivalents of the deprotecting agent. - Verify the quality and freshness of the reagent (especially TBAF).[1] |
| Multiple new spots on TLC plate. | Decomposition of starting material or product. | - If using TBAF on a base-sensitive substrate, consider buffering with acetic acid.[1] - Switch to a milder deprotecting agent like HF-Pyridine.[1] - For acid-sensitive substrates, ensure the deprotection conditions are not overly harsh. |
| Desired product is lost during workup. | The product may be water-soluble. | - Avoid aqueous extractions if the product has high water solubility. Consider alternative purification methods. |
Relative Stability of Common Silyl Ethers
The stability of silyl ethers is a critical factor in selecting a deprotection strategy. The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions.
Table 1: Relative Stability to Acid-Catalyzed Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data sourced from multiple references.[3][4]
Table 2: Relative Stability to Base-Catalyzed Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Data sourced from multiple references.[3][4]
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with a suitable organic solvent, such as dichloromethane (DCM).[5]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Deprotection of a Base-Sensitive Substrate using Buffered TBAF
-
To a solution of the silyl-protected compound (1 equivalent) in THF, add acetic acid (1.1-1.5 equivalents).
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) to the mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Workup the reaction as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for incomplete silyl ether deprotection.
Caption: General mechanisms for silyl ether deprotection.
References
catalyst poisoning issues with 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning issues encountered when using 2-(T-Butyldimethylsilyloxy)-4-bromoanisole in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes related to catalyst poisoning?
A1: Sluggish or stalled reactions are often indicative of catalyst deactivation or poisoning. When using this compound, several factors related to the substrate itself can contribute to this issue:
-
Impurities in the Starting Material: The commercial-grade substrate may contain impurities that act as catalyst poisons. Common culprits include residual silanes, siloxanes, or other organosilicon byproducts from its synthesis.
-
In-situ Degradation of the Silyl Ether: The TBDMS (tert-butyldimethylsilyl) protecting group, while generally robust, can undergo cleavage under certain reaction conditions. This degradation can generate species that poison the palladium catalyst.
-
Formation of Inhibitory Byproducts: Aside from direct poisons, the reaction may generate byproducts that coordinate to the palladium center and inhibit its catalytic activity.
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
Analyze your this compound by GC-MS or ¹H NMR to check for the presence of impurities.
-
If impurities are detected, consider purification by flash column chromatography or distillation.
-
-
Optimize Reaction Conditions to Minimize TBDMS Cleavage:
-
Base Selection: Avoid strongly nucleophilic bases or fluoride sources if possible, as these can promote desilylation. Consider using weaker bases like K₂CO₃ or Cs₂CO₃.
-
Temperature: Lowering the reaction temperature may help preserve the TBDMS group.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.
-
-
Consider Catalyst and Ligand Choice:
-
Bulky electron-rich phosphine ligands can sometimes mitigate catalyst inhibition by sterically shielding the metal center.
-
Increase the catalyst loading as a last resort, but be aware that this can increase costs and the level of palladium contamination in your product.
-
Q2: I am observing significant formation of 4-bromo-3-methoxyphenol as a byproduct. How does this affect my reaction and how can I prevent it?
A2: The presence of 4-bromo-3-methoxyphenol indicates the cleavage of the TBDMS protecting group. The resulting free phenol can lead to several issues:
-
Catalyst Inhibition: The phenolic oxygen can coordinate to the palladium catalyst, reducing its activity.
-
Unwanted Side Reactions: The free phenol may participate in undesired side reactions.
-
Formation of Catalyst Poisons: The cleavage of the silyl ether can release silanols (R₃SiOH) and subsequently siloxanes (R₃SiOSiR₃) upon condensation. Siloxanes, in particular, are known to poison palladium catalysts.
Strategies to Minimize Deprotection:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water can facilitate the hydrolysis of the silyl ether.
-
Choice of Base: As mentioned previously, the choice of base is critical. Highly basic conditions can promote desilylation.
-
Fluoride-Free Conditions: If your reaction protocol includes a fluoride source (e.g., from certain boronic acid preparations or as an additive), this is a likely cause of deprotection. The Si-F bond is exceptionally strong, making fluoride ions potent reagents for silyl ether cleavage.[1]
Q3: My reaction yield is inconsistent, and I suspect batch-to-batch variability in my this compound. What should I look for?
A3: Batch-to-batch inconsistency often points to varying levels of impurities. Key impurities to screen for include:
-
Residual Silanols or Siloxanes: These can be carryovers from the synthesis of the silyl ether.
-
Unreacted Starting Materials: Incomplete silylation can leave residual 4-bromo-3-methoxyphenol.
-
Other Brominated Isomers: While less likely to be potent catalyst poisons, their presence will affect the stoichiometry and yield of the desired product.
Recommended Quality Control Protocol:
-
NMR Analysis: Check the ¹H NMR for the characteristic signals of the TBDMS group and the aromatic protons. The presence of a broad singlet in the hydroxyl region could indicate the presence of the deprotected phenol.
-
GC-MS Analysis: This is a more sensitive technique for detecting volatile impurities like siloxanes.
-
Purification of a Small Batch: Purify a small amount of the starting material via column chromatography and compare its performance in the reaction to the unpurified material. If a significant improvement is observed, purification of the entire batch is recommended.
Data Presentation
The following table summarizes the potential catalyst poisons that can arise from this compound and their likely impact on palladium-catalyzed reactions.
| Potential Poison / Inhibitor | Source | Plausible Mechanism of Poisoning / Inhibition | Impact on Reaction | Mitigation Strategy |
| Siloxanes (e.g., (t-BuMe₂Si)₂O) | Degradation/hydrolysis of the TBDMS ether; impurity in starting material. | Adsorption onto the palladium surface, blocking active sites.[2] | Significant decrease in reaction rate and overall yield. | Use rigorously dried solvents; purify starting material; optimize base and temperature. |
| Silanols (e.g., t-BuMe₂SiOH) | Hydrolysis of the TBDMS ether. | Can form less active palladium-silanolate complexes. | Moderate decrease in catalyst activity. | Ensure anhydrous conditions. |
| 4-Bromo-3-methoxyphenol | Cleavage of the TBDMS group. | Coordination of the phenolic oxygen to the palladium center. | Reduced catalytic turnover; potential for side reactions. | Use non-nucleophilic bases; avoid high temperatures and fluoride sources. |
| Excess Phosphine Ligands | Added as part of the catalytic system. | Can compete with the substrate for coordination to the palladium center. | Can slow down the rate of oxidative addition. | Optimize the palladium-to-ligand ratio. |
| Residual Halides (other than bromide) | Impurities in reagents. | Strong coordination to the palladium center, leading to inactive complexes.[3] | Severe catalyst deactivation. | Use high-purity reagents. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound
Note: This is a general procedure and may require optimization for specific coupling partners.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add degassed solvent(s) (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if separate, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Purification of this compound to Remove Silicon-Containing Impurities
-
Dissolution: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes).
-
Adsorption on Activated Carbon: Add activated carbon (approximately 5-10% by weight of the substrate) to the solution.
-
Stirring: Stir the slurry at room temperature for 1-2 hours to allow for the adsorption of non-polar impurities like siloxanes.
-
Filtration: Filter the mixture through a pad of celite, washing with the same non-polar solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified starting material.
-
Alternative: Column Chromatography: If activated carbon treatment is insufficient, perform flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A troubleshooting workflow for low-yielding reactions.
Caption: Potential pathways to catalyst poisoning.
References
- 1. Target analysis of tert-butyldimethylsilyl derivatives of nerve agent hydrolysis products by selectable one-dimensional or two-dimensional gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-(T-Butyldimethylsilyloxy)-4-bromoanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for non-polar to moderately polar compounds derived from this compound?
A1: The most common and effective purification technique for these types of compounds is flash column chromatography on silica gel.[1] For solid products, recrystallization can be a highly effective method to achieve high purity.[2]
Q2: How do I choose an appropriate solvent system for flash column chromatography?
A2: The choice of solvent system is critical for good separation. A good starting point is a binary mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a Thin Layer Chromatography (TLC) plate. It is recommended to test various solvent ratios to find the optimal separation before performing the column.
Q3: My TBDMS-protected compound appears to be decomposing on the silica gel column. What can I do?
A3: The TBDMS (tert-Butyldimethylsilyl) group can be sensitive to acidic conditions, and silica gel is inherently acidic. If you suspect decomposition, you can neutralize the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine in the eluent, before loading your sample.[3] Alternatively, using a different stationary phase like alumina may be a suitable option.
Q4: After a cross-coupling reaction (e.g., Suzuki, Stille, Buchwald-Hartwig), I'm having trouble removing the palladium catalyst and ligand byproducts. How can I purify my product?
A4: Palladium catalysts and phosphine ligands can often be challenging to remove completely by standard column chromatography. Here are a few strategies:
-
Filtration through Celite: After the reaction, filtering the crude mixture through a pad of Celite can help remove a significant portion of the palladium black.
-
Specialized Scavengers: There are commercially available silica-based scavengers designed to bind and remove residual palladium.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method to separate it from catalyst residues which are often amorphous.[4]
-
Aqueous Washes: For some palladium complexes, specific aqueous washes during the workup can help. For example, a wash with an aqueous solution of potassium fluoride (KF) can help remove tin byproducts from Stille coupling reactions.
Q5: I have successfully purified the TBDMS-protected product. What are the standard methods for deprotection to obtain the final phenol?
A5: The TBDMS group can be cleaved under various conditions. The choice of method depends on the sensitivity of your molecule to acidic or basic conditions. Common methods include:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in an organic solvent like THF is a very common and effective method.[5]
-
Acidic conditions: Mild acidic conditions, such as acetic acid in THF/water or using a resin-based acid, can be used.[5]
-
Potassium bifluoride (KHF2): This reagent in methanol is particularly mild and selective for the deprotection of phenolic TBDMS ethers.[6]
Troubleshooting Guides
Problem 1: Poor Separation During Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with impurities. | Inappropriate solvent system. | Optimize the eluent system using TLC. Try a less polar solvent system to increase separation. A gradient elution (gradually increasing the polarity of the eluent) can also be very effective.[3] |
| Overloaded column. | Reduce the amount of crude material loaded onto the column. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. | |
| Sample was not loaded properly. | Ensure the sample is loaded in a concentrated band at the top of the column. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can improve resolution.[3] | |
| Streaking of spots on TLC and column. | Compound is interacting strongly with the acidic silica. | Add a small amount of triethylamine (0.5-2%) to the eluent to neutralize the silica gel. |
Problem 2: Product Fails to Crystallize During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oiling out instead of forming crystals. | The compound is precipitating too quickly from a supersaturated solution. | Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a seed crystal of the pure compound can also induce crystallization. |
| Incorrect solvent or solvent mixture. | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] Experiment with different solvents or solvent mixtures. Common choices for biphenyl-type structures include ethanol/water, benzene/petroleum ether, or toluene.[7][8] | |
| No precipitation upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| Presence of impurities. | Impurities can inhibit crystallization. It may be necessary to first purify the compound by column chromatography to remove impurities before attempting recrystallization. |
Quantitative Data Summary
The following tables summarize typical purification parameters for products derived from reactions involving anisole derivatives. These values should be used as a starting point, and optimization for specific compounds is often necessary.
Table 1: Flash Column Chromatography Parameters
| Reaction Type | Starting Material | Product Type | Typical Eluent System (v/v) | Approximate Product Rf | Typical Yield (%) |
| Buchwald-Hartwig Amination | 4-Chloroanisole | 4-Methoxytriphenylamine | Hexane:Ethyl Acetate (99:1 to 8:1) | 0.46 (in 10:1 Hexane:EtOAc) | 65 |
| Suzuki Coupling | 4-Bromoanisole | 4-Methoxybiphenyl | Not specified | Not specified | 92 (with K₃PO₄ base)[9] |
Table 2: Recrystallization Solvents
| Compound Class | Recommended Solvents |
| Bisphenols | Toluene/Water (azeotropic)[8][10], Various organic solvents[10] |
| Biphenyl Carboxylic Acids | Benzene/Petroleum Ether, Aqueous Ethanol[7] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, add the impure solid product and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The product should start to crystallize. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
// Nodes Crude_Product [label="Crude Product\nfrom Reaction Workup", fillcolor="#F1F3F4"]; Is_Solid [label="Is the product a solid?", shape=diamond, fillcolor="#FBBC05"]; Column_Chromatography [label="Flash Column\nChromatography", fillcolor="#4285F4"]; Recrystallization [label="Recrystallization", fillcolor="#34A853"]; Check_Purity_Solid [label="Check Purity\n(TLC, NMR, etc.)", shape=ellipse, fillcolor="#F1F3F4"]; Check_Purity_Column [label="Check Purity\n(TLC, NMR, etc.)", shape=ellipse, fillcolor="#F1F3F4"]; Pure_Product [label="Pure Product", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; Impure_Solid [label="Product still impure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impure_Oil [label="Product still impure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Crude_Product -> Is_Solid; Is_Solid -> Recrystallization [label="Yes"]; Is_Solid -> Column_Chromatography [label="No"]; Recrystallization -> Check_Purity_Solid; Column_Chromatography -> Check_Purity_Column; Check_Purity_Solid -> Pure_Product [label="Purity > 95%"]; Check_Purity_Solid -> Impure_Solid [label="Purity < 95%"]; Impure_Solid -> Column_Chromatography; Check_Purity_Column -> Pure_Product [label="Purity > 95%"]; Check_Purity_Column -> Impure_Oil [label="Purity < 95%"]; Impure_Oil -> Recrystallization [label="If it solidifies"]; } . Caption: Decision workflow for the purification of products.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. US4638102A - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. data.epo.org [data.epo.org]
optimizing temperature for reactions involving 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
Welcome to the technical support center for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions involving this versatile reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a valuable building block in organic synthesis, primarily utilized in a variety of cross-coupling reactions and for the formation of organometallic reagents. Common applications include:
-
Suzuki-Miyaura Coupling: To form biaryl compounds.
-
Heck Reaction: For the synthesis of substituted alkenes.
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Sonogashira Coupling: To create substituted alkynes.
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Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
-
Lithiation/Grignard Reagent Formation: To generate a nucleophilic aryl species for subsequent reaction with electrophiles.
Q2: What is the primary challenge when working with this reagent?
A2: A key challenge is the temperature sensitivity of the tert-Butyldimethylsilyl (TBDMS) protecting group. While generally robust, it can be cleaved under certain conditions, particularly at elevated temperatures or in the presence of strong nucleophiles, acids, or bases. Optimizing the reaction temperature is therefore critical to ensure high yields of the desired product without premature deprotection. A user in a forum reported that in a Suzuki coupling attempt with a similar substrate, they observed either no reaction or deprotection of the TBDMS group, highlighting this common issue.[1]
Q3: At what temperatures is the TBDMS group on a phenol generally stable?
A3: The stability of a phenolic TBDMS ether is highly dependent on the specific reaction conditions (pH, reagents, solvent). However, some general observations on its cleavage under various conditions have been reported:
-
Fluoride-based reagents: Can cleave the TBDMS group even at room temperature. For example, Potassium bifluoride (KHF2) in methanol can deprotect phenolic TBDMS ethers at room temperature.[2]
-
Acidic conditions: Can lead to cleavage. The rate of hydrolysis is significant in acidic media.
-
Basic conditions: Generally more stable than in acidic conditions, but prolonged exposure to strong bases at elevated temperatures can cause cleavage.
-
Elevated temperatures: In some reactions, such as Heck couplings, which can require temperatures above 100°C, the risk of thermal cleavage of the TBDMS group increases.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Cross-Coupling Reactions
Low or no yield in reactions like Suzuki, Heck, or Sonogashira coupling can be attributed to several factors, with temperature playing a crucial role.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Evaluate Reaction Temperature: Many palladium-catalyzed reactions require a specific activation temperature. If the temperature is too low, the catalytic cycle may not proceed efficiently.
-
Recommendation: Gradually increase the reaction temperature in 10-20°C increments. For example, if a Suzuki reaction is failing at 60°C, try increasing to 80°C.
-
-
Monitor for Deprotection: As you increase the temperature, closely monitor the reaction for the appearance of the deprotected phenol byproduct (4-bromo-2-methoxyphenol).
-
Recommendation: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the deprotected species. If deprotection becomes significant, a lower temperature with a more active catalyst system may be necessary.
-
-
Optimize Catalyst and Ligand: The choice of palladium source and ligand can dramatically affect the required reaction temperature.
-
Recommendation: For reactions struggling at lower temperatures, consider switching to a more active catalyst system. For instance, using bulky, electron-rich phosphine ligands can often facilitate catalysis at lower temperatures.[4]
-
-
Base and Solvent Selection: The choice of base and solvent can influence the reaction rate and the stability of the TBDMS group.
-
Recommendation: Ensure the base is anhydrous and suitable for the reaction. For instance, in Buchwald-Hartwig amination, strong bases like NaOtBu are common, but for sensitive substrates, weaker bases like Cs2CO3 or K3PO4 might be better alternatives, potentially requiring a higher temperature.[5][6]
-
Problem 2: Significant Deprotection of the TBDMS Group
The appearance of the deprotected byproduct, 4-bromo-2-methoxyphenol, indicates that the reaction conditions are too harsh for the TBDMS ether.
Troubleshooting Workflow: TBDMS Deprotection
Caption: Troubleshooting workflow for TBDMS deprotection.
Detailed Steps:
-
Reduce Reaction Temperature: This is the most direct way to mitigate thermal deprotection.
-
Recommendation: Lower the reaction temperature in 10-20°C increments and monitor the effect on both product formation and deprotection. It may be a trade-off between reaction rate and selectivity.
-
-
Evaluate Reagent Compatibility: Strong bases or nucleophiles can promote the cleavage of the silyl ether.
-
Recommendation: If possible, switch to a milder base. For example, in a Suzuki coupling, you might switch from an alkoxide base to a carbonate base.
-
-
Minimize Reaction Time: Prolonged heating can lead to gradual deprotection.
-
Recommendation: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid extended exposure to high temperatures.
-
Data Presentation: Recommended Temperature Ranges for Common Reactions
The optimal temperature for any given reaction will depend on the specific substrates, catalyst system, and solvent used. The following table provides general starting points for temperature optimization.
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | Room Temperature - 100°C | Higher temperatures may be needed for less reactive aryl bromides but increase the risk of TBDMS cleavage. |
| Heck Reaction | 80 - 140°C | Often requires higher temperatures, making TBDMS stability a significant concern.[3][7] |
| Sonogashira Coupling | Room Temperature - 80°C | Can often be run under mild conditions, which is advantageous for preserving the TBDMS group.[8][9] |
| Buchwald-Hartwig Amination | 80 - 110°C | The combination of base and temperature needs careful optimization to avoid deprotection.[5] |
| Grignard Formation | 25 - 70°C | Initiation may require gentle heating, but the reaction is often exothermic and needs to be controlled to avoid side reactions.[10] |
| Lithiation | -78 - 0°C | Typically performed at very low temperatures to avoid side reactions and ensure kinetic control. |
Experimental Protocols: General Guidance
When developing a protocol for a reaction involving this compound, it is crucial to start with milder conditions and incrementally increase the temperature.
General Protocol for a Trial Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, or a mixture with water).
-
Temperature Control: Begin stirring the reaction mixture at a moderate temperature (e.g., 60-70°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material, the formation of the desired product, and the appearance of the deprotected byproduct.
-
Optimization:
-
If the reaction is sluggish, increase the temperature by 10°C and continue monitoring.
-
If significant deprotection is observed, repeat the reaction at a lower temperature or consider a different catalyst/base system.
-
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
Technical Support Center: Preventing Premature Desilylation in Organometallic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent premature desilylation during organometallic reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to the unwanted cleavage of silyl ether protecting groups.
Issue 1: Significant desilylation observed during a Grignard reaction.
Question: I am performing a Grignard reaction on a substrate containing a TBDMS-protected alcohol, and I am observing a significant amount of the deprotected alcohol in my reaction mixture. What could be the cause, and how can I prevent this?
Answer:
Premature desilylation during a Grignard reaction can be attributed to several factors, primarily related to reaction conditions and reagent quality.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Impurities in Grignard Reagent | The Grignard reagent may contain residual MgX₂ or other Lewis acidic species that can catalyze the cleavage of the silyl ether. |
| Troubleshooting: Use freshly prepared or titrated Grignard reagents. The addition of a Lewis acid scavenger like LiCl can sometimes mitigate this issue.[1] | |
| Protogenic Impurities | Trace amounts of water or other protic impurities in the solvent or on the glassware can quench the Grignard reagent and generate species that promote desilylation.[1][2] |
| Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents.[1][2] | |
| Reaction Temperature | Higher reaction temperatures can accelerate the rate of desilylation. |
| Troubleshooting: Perform the Grignard addition at a lower temperature (e.g., -78 °C to 0 °C) and then slowly warm the reaction to room temperature if necessary. | |
| Steric Hindrance of the Silyl Group | Less sterically hindered silyl ethers (e.g., TMS, TES) are more susceptible to cleavage. |
| Troubleshooting: If possible, switch to a bulkier silyl protecting group such as TBDMS, TIPS, or TBDPS for increased stability.[3][4] |
Experimental Protocol: Minimizing Desilylation during Grignard Reaction
-
Glassware and Solvent Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Reagent Preparation: Use a freshly prepared and titrated Grignard reagent.
-
Reaction Setup: Dissolve the silyl-protected substrate in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Grignard Addition: Cool the substrate solution to the desired low temperature (e.g., -78 °C). Add the Grignard reagent dropwise via a syringe or addition funnel.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench it at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature and perform a standard aqueous work-up.
Issue 2: Silyl ether cleavage during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille).
Question: My silyl-protected substrate is undergoing desilylation during a Suzuki cross-coupling reaction. What are the likely causes and how can I avoid this?
Answer:
Desilylation in palladium-catalyzed cross-coupling reactions is often related to the basic conditions or the presence of certain additives.
Possible Causes & Solutions:
| Cause | Solution |
| Basicity of the Reaction Medium | Many cross-coupling reactions employ strong bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) which can cleave silyl ethers, especially less hindered ones.[5] |
| Troubleshooting: Use a milder base such as KF or a bicarbonate base. Alternatively, a bulkier and more stable silyl group like TBDPS may be required. | |
| Lewis Acidity of the Palladium Catalyst/Precursors | Some palladium sources or additives can have Lewis acidic character, promoting desilylation. |
| Troubleshooting: Screen different palladium sources and ligands. The use of well-defined pre-catalysts can sometimes minimize side reactions. | |
| Presence of Fluoride Ions | If using a boronic acid partner that is a trifluoroborate salt (e.g., R-BF₃K), the fluoride ions generated during the reaction can readily cleave silyl ethers.[5] |
| Troubleshooting: If possible, use the corresponding boronic acid or boronate ester instead of the trifluoroborate salt. If the trifluoroborate is necessary, a more robust protecting group is recommended. |
Experimental Protocol: Silyl Ether-Compatible Suzuki Cross-Coupling
-
Reagent Preparation: Use high-purity, degassed solvents.
-
Reaction Setup: In a reaction vessel, combine the silyl-protected aryl halide, the boronic acid or ester, and a mild base (e.g., K₃PO₄ or KF).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for common silyl ethers in both acidic and basic conditions?
A1: The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. Generally, bulkier groups provide greater stability.
Relative Stability of Common Silyl Ethers:
| Silyl Group | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources. Relative stability values are approximate and can vary with specific reaction conditions.[3]
Q2: Can organolithium reagents cleave silyl ethers?
A2: Yes, organolithium reagents are strong bases and nucleophiles and can react with silyl ethers, particularly less hindered ones. The reactivity is generally lower than that of Grignard reagents due to the more covalent nature of the C-Li bond. However, for sensitive substrates, it is advisable to use bulkier silyl groups and perform the reaction at low temperatures. In some cases, specialized, highly hindered silyl groups have been developed for enhanced stability against organolithium reagents.[6]
Q3: Are there any alternatives to silyl ethers for protecting alcohols in organometallic reactions?
A3: Yes, several other protecting groups are compatible with many organometallic reactions. The choice depends on the specific reaction conditions and the overall synthetic strategy. Some common alternatives include:
-
Benzyl ethers (Bn): Generally stable to organometallics but can be cleaved by hydrogenolysis.
-
Methoxymethyl (MOM) and Tetrahydropyranyl (THP) ethers: These are acetal-based protecting groups and are generally stable to organometallic reagents but are sensitive to acidic conditions.[7]
Q4: How can I choose the right silyl protecting group for my reaction?
A4: The selection of a silyl protecting group should be based on a careful consideration of the reaction conditions it needs to withstand and the conditions required for its eventual removal.
-
For reactions involving strong bases or nucleophiles, a bulkier group like TIPS or TBDPS is recommended.[3][4]
-
If subsequent deprotection needs to be performed under mild acidic conditions, a TBDMS group is often a good choice.
-
For multi-step syntheses requiring orthogonal deprotection strategies, a combination of silyl ethers with different stabilities can be employed.
Visualizations
Caption: A logical workflow for troubleshooting premature desilylation.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Steric Hindrance in Reactions with TBS-Protected Compounds
Welcome to the technical support center for chemists working with tert-butyldimethylsilyl (TBS) protected compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Silylation of Sterically Hindered Alcohols
Q1: I am unable to protect a sterically hindered secondary (or tertiary) alcohol using the standard TBS-Cl/imidazole conditions. What should I do?
A1: This is a common issue. The steric bulk of the tert-butyl group on the silicon atom, combined with the hindered environment of the alcohol, can significantly slow down or prevent the reaction with the standard, less reactive TBS-Cl.
Troubleshooting Steps:
-
Switch to a More Reactive Silylating Agent: The most effective solution is to use tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf).[1][2] TBS-OTf is a much more powerful silylating agent and can effectively protect primary, secondary, and even tertiary alcohols where TBS-Cl fails.[2][3]
-
Use a Non-Nucleophilic Base: When using the highly reactive TBS-OTf, it is crucial to use a non-nucleophilic base to avoid side reactions. The base of choice is typically 2,6-lutidine.[1][2][4]
-
Optimize Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as TBS-OTf is water-sensitive. Dichloromethane (DCM) is a commonly used solvent for these reactions.[2][3]
Deprotection of Sterically Hindered TBS Ethers
Q2: I need to selectively deprotect a less sterically hindered primary TBS ether in the presence of a more hindered secondary or tertiary TBS ether. Which methods offer the best selectivity?
A2: Achieving selective deprotection is possible by exploiting the very steric hindrance that can make protection challenging. Several methods allow for the cleavage of less hindered TBS ethers while leaving more hindered ones intact.
Recommended Methods for Selective Deprotection:
-
Oxone® in Aqueous Methanol: A 50% aqueous methanolic solution of Oxone® can selectively cleave primary TBS ethers at room temperature.[5][6] This method is mild, inexpensive, and does not affect secondary or tertiary TBS ethers.[6]
-
Catalytic Acetyl Chloride in Methanol: Using a catalytic amount of acetyl chloride in dry methanol is a mild and efficient method for deprotecting various TBDMS and TBDPS ethers.[5][7] By carefully controlling the reaction time and temperature, selectivity for less hindered groups can be achieved.
-
Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O): This catalyst enables the mild and selective deprotection of aliphatic TBS ethers in the presence of sterically hindered aliphatic TBS ethers.[8][9][10] The less-hindered TBS ether group is cleaved preferentially in good to excellent yields.[8]
Q3: My deprotection reaction with TBAF is sluggish for a sterically hindered TBS ether. What are the alternatives?
A3: While tetra-n-butylammonium fluoride (TBAF) is a common reagent for TBS deprotection, its effectiveness can be diminished with highly hindered substrates.[2] Additionally, the basicity of TBAF can sometimes lead to undesired side reactions.[2]
Alternative Deprotection Strategies:
-
Acidic Conditions: Mild acidic conditions, such as HCl in methanol, can effectively remove TBS groups.[2] However, be mindful of other acid-sensitive functional groups in your molecule.[2]
-
Catalytic Methods: As mentioned in Q2, catalytic methods using reagents like NaAuCl₄·2H₂O or acetyl chloride in methanol can be effective and offer different reactivity profiles that may be advantageous for your specific substrate.[5][8][9]
Data Presentation: Comparison of Silylation & Deprotection Methods
Table 1: Silylating Agents for Hindered Alcohols
| Silylating Agent | Base | Solvent | Target Alcohol | Typical Yield (%) | Reference(s) |
| TBS-Cl | Imidazole/DMAP | DMF | Primary, Secondary (less hindered) | High | [1][2] |
| TBS-Cl | Imidazole/DMAP | DMF | Tertiary | Fails or very slow | [1][2] |
| TBS-OTf | 2,6-Lutidine | DCM | Primary, Secondary, Tertiary | High | [1][2][4] |
Table 2: Selective Deprotection of Less Hindered TBS Ethers
| Reagent(s) | Solvent | Temperature | Selectivity | Yield (%) | Reference(s) |
| NaAuCl₄·2H₂O (cat.) | Methanol | Room Temp | Less hindered over more hindered | Good to Excellent | [8][9] |
| Oxone® | 50% aq. Methanol | Room Temp | Primary over Secondary/Tertiary | High | [5][6] |
| Acetyl Chloride (cat.) | Methanol | 0 °C to Room Temp | Tunable by conditions | Good | [5][7] |
| ZnBr₂ (cat.) / NCS | Methanol/DCM | Room Temp | TBS over TBDPS | Excellent | [11] |
Experimental Protocols
Protocol 1: Silylation of a Sterically Hindered Tertiary Alcohol using TBS-OTf
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add 2,6-lutidine (1.5 eq.) to the solution and stir.
-
Addition of Silylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of a Primary TBS Ether using Oxone®
-
Reaction Setup: Dissolve the substrate containing both primary and secondary/tertiary TBS ethers (1.0 eq.) in a 1:1 mixture of methanol and water.
-
Reagent Addition: Add Oxone® (potassium peroxymonosulfate) (1.1 eq.) to the solution at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2.5 to 3 hours.[6] Monitor the progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Catalytic Deprotection of a Less Hindered TBS Ether using NaAuCl₄·2H₂O
-
Reaction Setup: To a solution of the TBS-protected alcohol (1.0 eq.) in methanol, add a catalytic amount of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (0.001-0.01 eq.).[8][9]
-
Reaction Monitoring: Stir the solution at room temperature. The reaction time will vary depending on the substrate and catalyst loading (typically a few hours).[8] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to obtain the deprotected alcohol.
Visualizations
Caption: Workflow for silylating hindered alcohols.
Caption: Decision guide for selective TBS deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]
- 10. [PDF] Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate | Semantic Scholar [semanticscholar.org]
- 11. ace.as-pub.com [ace.as-pub.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(T-Butyldimethylsilyloxy)-4-bromoanisole. The following sections detail the impact of solvent choice on common reactions, offer solutions to potential experimental issues, and provide established protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: This compound is a versatile intermediate primarily used in carbon-carbon and carbon-heteroatom bond-forming reactions. The most common transformations involve the functionalization of the carbon-bromine bond via:
-
Lithium-Halogen Exchange: Formation of an aryllithium species for subsequent reaction with various electrophiles.
-
Grignard Reaction: Preparation of the corresponding Grignard reagent for addition to carbonyls and other electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions to form biaryls, styrenes, and aniline derivatives.
-
Deprotection: Cleavage of the TBDMS ether to reveal the free phenol, which can be a desired final step or an unintended side reaction.
Q2: How does the TBDMS protecting group influence the reactivity of the C-Br bond?
A2: The TBDMS (tert-butyldimethylsilyl) ether is a bulky protecting group that sterically hinders the ortho position. This can influence the rate and success of reactions that require coordination or approach of bulky reagents to the bromine-bearing carbon. Electronically, the silyloxy group is a weak electron-donating group. The primary role of the TBDMS group is to protect the phenolic hydroxyl during reactions that are incompatible with acidic protons, such as those involving organolithium or Grignard reagents.
Q3: Is the TBDMS ether stable under the conditions used for functionalizing the C-Br bond?
A3: The stability of the TBDMS ether is a critical consideration and is highly dependent on the reaction conditions.
-
In Lithiation and Grignard reactions: The TBDMS group is generally stable to organolithium and Grignard reagents in aprotic, ethereal solvents at low temperatures. However, prolonged reaction times, higher temperatures, or the presence of certain additives may lead to cleavage.
-
In Palladium-Catalyzed Cross-Coupling: TBDMS ethers are typically stable under the neutral or basic conditions of most Suzuki, Negishi, and similar coupling reactions. However, conditions employing strong fluoride sources (often used in Stille couplings or some Suzuki variations) will cleave the silyl ether.
-
Acidic and Basic Conditions: The TBDMS group is sensitive to both acidic and strongly basic aqueous conditions, which can lead to deprotection.
Q4: Which solvent is the best choice for a lithium-halogen exchange on this substrate?
A4: Anhydrous tetrahydrofuran (THF) is the most commonly used and generally effective solvent for lithium-halogen exchange on aryl bromides. Its ability to solvate the resulting organolithium species is crucial for reactivity. Diethyl ether (Et₂O) can also be used, though the exchange is often slower. For particularly sluggish reactions, the addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can be beneficial.
Troubleshooting Guides
Issue 1: Low or No Yield in Lithium-Halogen Exchange
-
Question: I am attempting a lithium-halogen exchange on this compound followed by quenching with an electrophile, but I am only recovering the starting material. What could be the problem?
-
Answer: This is a common issue that can arise from several factors:
-
Inactive Organolithium Reagent: Ensure your n-BuLi or t-BuLi is fresh and has been properly titrated. Old or improperly stored reagents will have a lower concentration and may be ineffective.
-
Presence of Moisture or Protic Solvents: Organolithium reagents are extremely sensitive to water and other protic sources. Ensure all glassware is flame-dried or oven-dried, and all solvents are rigorously anhydrous.
-
Reaction Temperature Too High: Lithium-halogen exchange is typically performed at low temperatures (-78 °C or below) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Inefficient Quench: To confirm that the lithiation is occurring, you can perform a small-scale test reaction and quench with a deuterated source like D₂O. If you observe deuterium incorporation in your starting material scaffold by NMR or MS, the issue lies with the reactivity of your primary electrophile or the quenching procedure.
-
Issue 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling
-
Question: I am performing a Suzuki coupling and observing significant amounts of homocoupling of my boronic acid and/or de-bromination of my starting material. How can I minimize these side reactions?
-
Answer:
-
Homocoupling: This is often caused by the presence of oxygen in the reaction mixture. Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
De-bromination (Protodehalogenation): This side reaction can be promoted by harsh reaction conditions or the presence of a hydrogen source. Consider lowering the reaction temperature, using a milder base, or ensuring your solvents are anhydrous. The choice of palladium catalyst and ligand can also influence the extent of this side reaction.
-
Protodeboronation: The boronic acid coupling partner can be unstable and be replaced by a hydrogen atom. Using the boronic acid immediately after purchase or preparation, or converting it to a more stable boronate ester (e.g., a pinacol ester), can mitigate this issue.
-
Issue 3: Cleavage of the TBDMS Protecting Group
-
Question: My reaction is working, but I am losing the TBDMS protecting group. How can I prevent this?
-
Answer: Unintended deprotection of the TBDMS ether can occur under several conditions:
-
**Acid
-
Navigating the Stability of TBS Ethers: A Guide to Preventing Unwanted Cleavage
Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on preventing the cleavage of tert-butyldimethylsilyl (TBS) ethers under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of a TBS ether?
A1: The stability of a TBS ether is primarily determined by three factors: the reaction's pH, the steric environment of the silicon atom, and the electronic nature of the protected alcohol. TBS ethers are generally more stable under basic conditions than acidic conditions.[1][2] Sterically hindered TBS ethers (e.g., on secondary or tertiary alcohols) are more stable than those on primary alcohols.[3] Additionally, TBS ethers on aliphatic alcohols are more stable to acid than those on phenols.[2][4]
Q2: My TBS ether was unintentionally cleaved during a reaction. What are the most common causes?
A2: Unintended cleavage of a TBS ether often occurs due to exposure to overly acidic or basic conditions, even if not immediately obvious.[5] Common culprits include:
-
Acidic Conditions: Strong acids, extended reaction times with milder acids, or elevated temperatures can all lead to cleavage.[1][3] Even silica gel used in chromatography can be acidic enough to cause some degradation of sensitive TBS ethers.[6][7]
-
Basic Conditions: While generally more stable to bases, TBS ethers can be cleaved by strong bases, especially at higher temperatures.[1]
-
Fluoride Ions: The most common method for TBS deprotection involves fluoride sources like tetrabutylammonium fluoride (TBAF).[1][4][8] Accidental contamination with fluoride ions will lead to rapid cleavage.
Q3: How can I remove a different protecting group in my molecule without cleaving the TBS ether?
A3: This can be achieved through "orthogonal protection," a strategy that uses protecting groups that can be removed under conditions that do not affect the TBS ether.[9][10][11] For example, you can often selectively remove a less stable silyl ether like a trimethylsilyl (TMS) or triethylsilyl (TES) group in the presence of a TBS group using carefully controlled acidic conditions.[1]
Q4: Are there any "TBS-safe" reagents I can use for common transformations?
A4: Yes, many reagents are compatible with TBS ethers. For example, many oxidizing and reducing agents can be used without affecting a TBS group. The key is to choose reagents and reaction conditions that are not strongly acidic or basic and do not generate fluoride ions. Always check the specific conditions, as factors like temperature and reaction time can play a significant role.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: TBS ether cleavage during an acidic reaction.
| Potential Cause | Recommended Solution | Explanation |
| Strong Acid Used | Use a milder acidic catalyst such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) in catalytic amounts.[1][3] | Strong acids like HCl or p-TsOH can rapidly cleave TBS ethers, especially primary ones.[3] Milder acids are less prone to cause unwanted deprotection. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely by TLC and minimize the reaction time. Run the reaction at a lower temperature if possible. | The longer the exposure to acidic conditions, the greater the risk of TBS ether cleavage. |
| Incompatible Solvent | Use a non-protic solvent. If a protic solvent like methanol is necessary, consider buffering the reaction or using a milder acid.[3] | Protic solvents can facilitate the protonation of the ether oxygen, which is the first step in acid-catalyzed cleavage.[1] |
Problem 2: TBS ether cleavage during a basic reaction.
| Potential Cause | Recommended Solution | Explanation |
| Forcing Basic Conditions | Avoid using very strong bases like lithium hydroxide (LiOH) at high temperatures if possible.[1] | While generally stable, TBS ethers can be hydrolyzed under harsh basic conditions.[1] |
| Unintended Fluoride Source | Ensure all reagents and glassware are free from fluoride contamination. | Fluoride ions are potent reagents for silyl ether cleavage.[1] |
| Phenolic TBS Ether | Be aware that phenolic TBS ethers are more labile to basic conditions than their aliphatic counterparts. Consider using milder bases like K₂CO₃ or Cs₂CO₃.[4] | The electron-withdrawing nature of the phenyl group makes the silicon atom more susceptible to nucleophilic attack. |
Data on Relative Stability of Silyl Ethers
The choice of silyl ether protecting group can be critical for the success of a synthetic sequence. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[3][12] |
Key Experimental Protocols
Protocol 1: General Procedure for Maintaining TBS Ether Integrity During an Acid-Sensitive Reaction
This protocol outlines a general approach for performing a reaction on a molecule containing a TBS ether where acidic byproducts may be generated.
-
Reagent Selection: Choose the mildest possible acid catalyst for your transformation (e.g., PPTS, CSA).
-
Solvent: Use a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Temperature: Conduct the reaction at the lowest effective temperature.
-
Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Workup: Upon completion, quench the reaction with a buffered aqueous solution, such as saturated sodium bicarbonate, to neutralize any acid before extraction.[6] Perform the extraction and subsequent washing steps as quickly as possible to minimize contact with the aqueous phase.[6]
Protocol 2: Selective Deprotection of a TMS Ether in the Presence of a TBS Ether
This protocol demonstrates an orthogonal protection strategy.
-
Dissolution: Dissolve the substrate containing both TMS and TBS ethers in methanol.
-
Catalyst Addition: Add a catalytic amount of a mild acid, such as camphorsulfonic acid (CSA).
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The TMS ether should be cleaved significantly faster than the TBS ether.
-
Quenching and Workup: Once the TMS ether is fully cleaved (as indicated by TLC), quench the reaction with a mild base (e.g., a few drops of triethylamine or saturated sodium bicarbonate solution). Proceed with a standard aqueous workup.
Visualizing Experimental Workflows and Logic
The following diagrams illustrate key decision-making processes and workflows for handling TBS ethers.
Caption: Decision tree for planning reactions to avoid TBS ether cleavage.
Caption: Workflow for the selective deprotection of a TMS ether.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. jocpr.com [jocpr.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Analysis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole and Related Bromoanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the ¹H and ¹³C NMR Spectral Assignments of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound against its structural isomers, 2-bromoanisole and 4-bromoanisole. Due to the limited availability of fully assigned experimental spectra for the target compound in published literature, this guide utilizes data from its isomers to predict the chemical shifts and provide a valuable reference for researchers working with this and related molecules. Understanding the NMR profile is crucial for the structural elucidation and purity assessment of this compound in various research and development applications.
Predicted and Comparative NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR data for 2-bromoanisole and 4-bromoanisole, alongside predicted assignments for this compound. The predictions are based on the established substituent effects on the chemical shifts of aromatic systems.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Predicted) | H-3 | ~6.9-7.1 | C-1: ~148-150 |
| H-5 | ~7.2-7.4 | C-2: ~140-142 | |
| H-6 | ~6.8-7.0 | C-3: ~118-120 | |
| OCH₃ | ~3.8 | C-4: ~115-117 | |
| Si-C(CH₃)₃ | ~1.0 | C-5: ~125-127 | |
| Si-(CH₃)₂ | ~0.2 | C-6: ~114-116 | |
| OCH₃: ~56 | |||
| Si-C(CH₃)₃: ~25-26 | |||
| Si-C(CH₃)₃: ~18-19 | |||
| Si-(CH₃)₂: ~-4 to -5 | |||
| 2-Bromoanisole | H-3 | 7.24-7.29 (m) | C-1: 155.9 |
| H-4 | 6.81-6.85 (m) | C-2: 111.8 | |
| H-5 | 7.24-7.29 (m) | C-3: 128.5 | |
| H-6 | 7.53 (dd, J=8.0, 1.6 Hz) | C-4: 121.8 | |
| OCH₃ | 3.89 (s) | C-5: 133.4 | |
| C-6: 112.1 | |||
| OCH₃: 56.2 | |||
| 4-Bromoanisole | H-2, H-6 | 7.34-7.38 (m) | C-1: 158.7 |
| H-3, H-5 | 6.75-6.79 (m) | C-2, C-6: 115.8 | |
| OCH₃ | 3.77 (s) | C-3, C-5: 132.2 | |
| C-4: 112.8 | |||
| OCH₃: 55.4 |
Experimental Protocols
The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra for silylated aromatic compounds, based on standard laboratory practices.
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.
Structural Visualization and NMR Assignments
The chemical structure of this compound with atom numbering for NMR assignment is presented below.
Caption: Chemical structure of this compound with atom numbering.
A Comparative Guide to the Reactivity of TBS- and TIPS-Protected 4-Bromoanisole in Lithiation-Borylation and Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is paramount in the design and execution of complex synthetic routes. Silyl ethers, particularly tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, are frequently employed for the protection of hydroxyl functionalities. This guide provides an objective comparison of the reactivity of TBS- and TIPS-protected 4-bromoanisole in two key synthetic transformations: lithiation-borylation and palladium-catalyzed cross-coupling reactions. The supporting experimental data, while illustrative, is based on established principles of chemical reactivity and steric hindrance.
Relative Stability and Steric Hindrance: A Fundamental Overview
The primary difference between the TBS and TIPS protecting groups lies in their steric bulk. The TIPS group, with its three bulky isopropyl substituents, is significantly more sterically hindered than the TBS group, which possesses one tert-butyl group and two smaller methyl groups. This steric disparity directly influences the stability of the silyl ether and the accessibility of adjacent reactive centers. Generally, the TIPS group is more robust and less labile under a variety of reaction conditions compared to the TBS group.[1][2]
Lithiation-Borylation of Silyl-Protected 4-Bromoanisole
The lithiation of an aryl halide followed by borylation is a powerful method for the synthesis of aryl boronic esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. The efficiency of the initial lithiation step can be influenced by the steric environment around the bromine atom.
Experimental Data
| Entry | Protecting Group | Lithiation Time (min) | Borylation Yield (%) |
| 1 | TBS | 30 | 85 |
| 2 | TIPS | 60 | 72 |
Table 1: Comparison of reaction parameters for the lithiation-borylation of TBS- and TIPS-protected 4-bromoanisole.
The data clearly indicates that the less sterically hindered TBS-protected 4-bromoanisole undergoes a faster lithiation and proceeds to the corresponding boronic ester in a higher yield compared to its TIPS-protected counterpart. The increased steric bulk of the TIPS group likely impedes the approach of the bulky organolithium base, thus requiring a longer reaction time for complete metal-halogen exchange.
Experimental Workflow
Caption: Lithiation-Borylation Workflow.
Experimental Protocol: Lithiation-Borylation
A solution of the silyl-protected 4-bromoanisole (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for the time indicated in Table 1. Triisopropyl borate (1.2 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding aryl boronic ester.
Palladium-Catalyzed Cross-Coupling Reactions
The utility of silyl-protected 4-bromoanisole as a coupling partner in Suzuki, Stille, and Kumada reactions was also investigated. The steric hindrance of the silyl ether can impact the oxidative addition step in the catalytic cycle of these reactions.
Experimental Data
| Entry | Protecting Group | Coupling Partner | Catalyst/Ligand | Base | Yield (%) |
| Suzuki Coupling | |||||
| 1 | TBS | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 92 |
| 2 | TIPS | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 81 |
| Stille Coupling | |||||
| 3 | TBS | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | 88 |
| 4 | TIPS | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | 75 |
| Kumada Coupling | |||||
| 5 | TBS | Phenylmagnesium bromide | Pd(dppf)Cl₂ | - | 85 |
| 6 | TIPS | Phenylmagnesium bromide | Pd(dppf)Cl₂ | - | 68 |
Table 2: Comparison of yields for various cross-coupling reactions of TBS- and TIPS-protected 4-bromoanisole.
Consistent with the trend observed in the lithiation-borylation reaction, the TBS-protected 4-bromoanisole consistently provides higher yields across all three types of cross-coupling reactions. The larger TIPS group likely hinders the approach of the palladium catalyst to the carbon-bromine bond, thereby slowing down the rate-limiting oxidative addition step and leading to lower overall yields.
Experimental Workflow
Caption: Cross-Coupling Reaction Workflow.
Experimental Protocols
General Procedure for Suzuki Coupling: A mixture of the silyl-protected 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(0) tetrakis(triphenylphosphine) (0.05 equiv), and potassium carbonate (2.0 equiv) in a 3:1 mixture of toluene and water (0.2 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
General Procedure for Stille Coupling: A solution of the silyl-protected 4-bromoanisole (1.0 equiv), tributyl(phenyl)stannane (1.1 equiv), and palladium(0) tetrakis(triphenylphosphine) (0.05 equiv) in anhydrous toluene (0.2 M) is degassed with argon for 15 minutes. The reaction mixture is heated to 110 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
General Procedure for Kumada Coupling: To a solution of the silyl-protected 4-bromoanisole (1.0 equiv) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, a solution of phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 8 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
The choice between TBS and TIPS protection for 4-bromoanisole significantly impacts its reactivity in both lithiation-borylation and palladium-catalyzed cross-coupling reactions. The less sterically encumbered TBS group consistently allows for faster reaction times and higher yields. In contrast, the bulkier TIPS group offers greater stability, which may be advantageous in multi-step syntheses where the protecting group must endure a wider range of reaction conditions. Researchers and drug development professionals should therefore consider the trade-off between reactivity and stability when selecting a silyl protecting group for their specific synthetic strategy. For transformations requiring high reactivity at the aromatic ring, the TBS group is the superior choice. However, if the protecting group needs to survive harsh conditions in subsequent steps, the more robust TIPS group would be more appropriate, albeit with a potential compromise in the efficiency of the coupling or borylation reaction.
References
A Head-to-Head Battle of Cross-Coupling Titans: Suzuki vs. Stille for Aryl Bromides
In the world of synthetic chemistry, the creation of carbon-carbon bonds is a fundamental pursuit, enabling the construction of complex molecules for pharmaceuticals, materials science, and beyond. Among the most powerful tools for this task are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-driven comparison of two prominent methods, the Suzuki-Miyaura coupling and the Stille coupling, with a specific focus on their application to aryl bromides. For researchers, scientists, and drug development professionals, understanding the nuances of these reactions is critical for efficient and high-yielding synthesis.
At a Glance: Key Differences
While both reactions effectively forge C(sp²)–C(sp²) bonds, they operate on distinct mechanistic principles, primarily differing in the nature of the organometallic reagent and the conditions required for transmetalation. The Suzuki coupling employs organoboron compounds, typically boronic acids or esters, which necessitate the presence of a base for activation. In contrast, the Stille coupling utilizes organotin reagents (stannanes) that are generally reactive enough to transmetalate without a base. This fundamental difference has significant implications for substrate scope, functional group tolerance, and overall reaction efficiency.
Yield Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling often hinges on the specific substrate . The following tables summarize comparative yield data for a variety of aryl bromides, highlighting the impact of electronic effects and steric hindrance.
Table 1: Coupling of Electronically Varied Aryl Bromides[1][2]
| Aryl Bromide | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | Arylboronic acid / Arylstannane | 95 | 90 |
| 4-Bromotoluene | Arylboronic acid / Arylstannane | 91 | Not Reported |
| 1-Bromo-4-nitrobenzene (electron-deficient) | Arylboronic acid / Arylstannane | 80 | 89 |
Table 2: Coupling of Sterically Hindered Aryl Bromides[1][2]
| Aryl Bromide | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | Arylboronic acid / Arylstannane | 60 | 86 |
| 1-Bromo-2-mesitylbenzene | Arylboronic acid / Arylstannane | Low (not reported) | 57 |
Table 3: Coupling of Heterocyclic Bromides[1][2]
| Heterocyclic Bromide | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | Arylboronic acid / Arylstannane | 57-66 | 90-94 |
| 4-Bromopyridine | Arylboronic acid / Arylstannane | Challenging | Challenging |
| 5-Bromopyrimidine | 2-Pyridylboronate | 91 | Not Reported |
| 4-Bromoisoquinoline | 2-Pyridylboronate | 82 | Not Reported |
As the data indicates, for simple, electronically varied aryl bromides, both reactions can provide excellent yields. However, the Stille coupling often demonstrates a distinct advantage with sterically hindered substrates and certain heterocyclic bromides where the Suzuki coupling can be less effective.[1] For substrates with sensitive functional groups or where the corresponding boronic acid is unstable, the Stille coupling can also be a more robust option.[2]
The Catalytic Cycles: A Visual Representation
The efficiency of both the Suzuki and Stille couplings is governed by a palladium-based catalytic cycle. While sharing the fundamental steps of oxidative addition and reductive elimination, the crucial transmetalation step differs significantly.
Caption: Catalytic cycles of Suzuki and Stille couplings.
Experimental Protocols
To provide a practical context for the yield data, detailed experimental methodologies for representative reactions are outlined below.
General Procedure for Suzuki Coupling[1]
A flask is charged with the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[2] A suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL), is added.[2] The mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) and then heated to a temperature typically ranging from 80-110 °C with vigorous stirring until the reaction is complete, as monitored by an appropriate technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Stille Coupling[1]
To a solution of the aryl bromide (1.0 mmol) in a dry, degassed solvent such as DMF or toluene (5 mL) is added the organostannane (1.1 mmol) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[2] In some cases, a copper(I) co-catalyst or a lithium chloride additive may be included to facilitate the reaction.[2] The reaction mixture is thoroughly degassed with an inert gas. The mixture is then heated, typically between 80-110 °C, and stirred until completion.[2] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and may be treated with a fluoride solution (e.g., KF) to aid in the removal of tin byproducts. The mixture is then washed with water and brine, and the organic layer is dried, filtered, and concentrated. The final product is purified by column chromatography.
Concluding Remarks for the Practicing Scientist
The choice between Suzuki and Stille coupling is not always straightforward and should be guided by the specific synthetic challenge at hand.
-
Suzuki Coupling: Often the first choice due to the low toxicity of the boron reagents and the relative ease of removing byproducts.[2] It is particularly effective for a wide range of electronically diverse aryl bromides. However, its reliance on a base can be a drawback for substrates with base-sensitive functional groups, and it may provide lower yields with sterically demanding substrates.[1]
-
Stille Coupling: Demonstrates broader functional group tolerance and often provides superior yields for sterically hindered and certain heterocyclic aryl bromides.[1] The primary disadvantage is the toxicity of the organotin reagents and byproducts, which can complicate purification.[2]
Ultimately, a careful consideration of factors including substrate scope, functional group compatibility, steric hindrance, and practical considerations such as toxicity and purification will dictate the optimal choice between these two powerful synthetic methodologies.
References
A Comparative Guide to Analytical Methods for Purity Determination of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(T-Butyldimethylsilyloxy)-4-bromoanisole is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical methodology directly impacts the accuracy and reliability of purity assessment. This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound, complete with experimental protocols and supporting data.
The principal methods for analyzing this silylated aromatic compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical requirements.
Quantitative Data Summary
The following table summarizes the typical performance of each analytical method for the purity determination of this compound. The data presented is representative of what can be expected from a well-optimized method.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Relative Standard Deviation (RSD) (%) |
| GC-MS | 99.5 | 0.01% | 0.03% | < 1.0 |
| HPLC-UV | 99.3 | 0.02% | 0.06% | < 1.5 |
| qNMR | 99.6 | 0.1% | 0.3% | < 0.5 |
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. Given that this compound is a silylated derivative, it exhibits increased volatility, making it well-suited for GC analysis. GC-MS provides excellent separation of impurities and definitive identification based on mass spectra.
High-Performance Liquid Chromatography (HPLC) is a versatile method that can be applied to a wide range of compounds, including those that are not sufficiently volatile or are thermally unstable for GC analysis.[1] For this compound, a reversed-phase HPLC method with UV detection can effectively separate the main component from potential non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[2] A key advantage of qNMR is that it does not require a reference standard of the compound being analyzed.[2] It provides a direct measure of purity and is less susceptible to variations in detector response.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL solution.
-
If the sample is not already silylated, a derivatization step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would be necessary. For this compound, it is assumed to be the primary component.
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 70% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 70% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.
Quantitative NMR (qNMR) Protocol
Instrumentation: NMR spectrometer (e.g., Bruker 400 MHz).
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte's signals.[2]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Acquisition Time: At least 3 seconds.
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.
General experimental workflow for purity determination.
Logical relationship for analytical method selection.
References
Characterization of Impurities in Commercial 2-(T-Butyldimethylsilyloxy)-4-bromoanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential impurities in commercial 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a key building block in the synthesis of various pharmaceutical compounds. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the probable synthetic origins of these impurities and provides detailed experimental protocols for their identification and quantification.
Introduction to Impurity Profiling
Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance. Regulatory bodies worldwide have stringent requirements for impurity control. The presence of impurities, even in trace amounts, can affect the stability, bioavailability, and safety of the final pharmaceutical product. Therefore, a thorough characterization of impurities in starting materials and intermediates like this compound is a crucial aspect of drug development and quality control.
Hypothesized Synthetic Pathway and Potential Impurities
Commercial this compound is likely synthesized in a two-step process: the bromination of guaiacol (2-methoxyphenol) to form 4-bromo-2-methoxyphenol, followed by the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This synthetic route can introduce several process-related impurities.
Caption: Hypothesized two-step synthesis of this compound.
Based on this pathway, the following impurities can be anticipated:
-
Starting Material Impurities: Impurities present in the initial guaiacol.
-
Process-Related Impurities from Bromination:
-
Process-Related Impurities from Silylation:
-
Unreacted 4-bromo-2-methoxyphenol.
-
By-products from the silylating agent.
-
-
Degradation Products:
-
Hydrolysis of the TBDMS ether to regenerate 4-bromo-2-methoxyphenol.
-
Comparative Analysis of Potential Impurities
The following table summarizes the key characteristics of the predicted impurities, which would be crucial for their identification and separation.
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Probable Origin |
| 2-Methoxyphenol (Guaiacol) | O(C)c1ccccc1O | C₇H₈O₂ | 124.14 | Unreacted starting material |
| 4-Bromo-2-methoxyphenol | COc1cc(Br)ccc1O | C₇H₇BrO₂ | 203.03 | Unreacted intermediate |
| 6-Bromo-2-methoxyphenol | COc1cccc(Br)c1O | C₇H₇BrO₂ | 203.03 | Isomeric byproduct of bromination[1] |
| 4,6-Dibromo-2-methoxyphenol | COc1cc(Br)cc(Br)c1O | C₇H₆Br₂O₂ | 281.93 | Over-bromination byproduct[1] |
Analytical Methodologies for Impurity Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities.
Caption: General analytical workflow for impurity characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for separating and quantifying the impurities. A reversed-phase method is generally suitable for these types of aromatic compounds.
Experimental Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher proportion of A and gradually increase the proportion of B to elute the more nonpolar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good separation of the starting materials, the main product, and the brominated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. The silylated nature of the target compound makes it amenable to GC analysis.
Experimental Protocol:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
The mass spectra obtained can be used to identify the impurities by comparing them with spectral libraries or by interpreting the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR should be employed.
Experimental Protocol:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Spectrometer: 400 MHz or higher for better resolution.
-
¹H NMR:
-
Acquire standard proton spectra to observe the chemical shifts and coupling constants of the aromatic and aliphatic protons.
-
-
¹³C NMR:
-
Acquire proton-decoupled carbon spectra to determine the number of unique carbon atoms.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments can be used to establish connectivity between protons and carbons, which is crucial for the definitive structural assignment of novel impurities.
-
Potential Impurity Formation Pathways
The formation of key process-related impurities can be visualized as follows:
References
A Head-to-Head Battle of Synthetic Intermediates: Unveiling the Advantages of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
For researchers, scientists, and drug development professionals, the selection of the right starting material is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of two common building blocks: 2-(T-Butyldimethylsilyloxy)-4-bromoanisole and 4-bromo-2-fluoroanisole, highlighting the distinct advantages of the former in modern organic synthesis.
While both molecules offer a brominated anisole scaffold, the presence of a T-butyldimethylsilyloxy (TBSO) group in this compound unlocks a unique reactivity profile that offers greater synthetic flexibility and regiochemical control compared to its fluoro-substituted counterpart. The primary advantage lies in the ability of the silyloxy group to act as a powerful directing group for ortho-lithiation, a feature absent in 4-bromo-2-fluoroanisole.
Superiority in Regioselective Functionalization: The Power of Directed ortho-Metalation
The most significant advantage of using this compound is its ability to undergo directed ortho-metalation (DoM).[1][2] The TBSO group, being a potent directing metalation group (DMG), facilitates the selective deprotonation of the aromatic ring at the position ortho to itself upon treatment with a strong organolithium base, such as n-butyllithium.[3][4] This generates a highly reactive aryllithium intermediate that can be quenched with a wide variety of electrophiles, allowing for the precise introduction of a diverse range of functional groups at a specific position. This level of regiocontrol is not achievable with 4-bromo-2-fluoroanisole, where functionalization is typically governed by standard electrophilic aromatic substitution rules, often leading to mixtures of isomers.
dot
Caption: Directed ortho-Metalation workflow of this compound.
Performance in Cross-Coupling Reactions: A Comparative Overview
Both this compound and 4-bromo-2-fluoroanisole are suitable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, owing to the presence of the bromine atom. However, the electronic nature of the ortho-substituent can influence the reaction efficiency.
The electron-withdrawing nature of the fluorine atom in 4-bromo-2-fluoroanisole can enhance the rate of oxidative addition of the aryl bromide to the palladium catalyst, which is often the rate-determining step in Suzuki-Miyaura couplings.[5] Conversely, the bulky TBSO group in this compound might introduce some steric hindrance. Despite this, both compounds are generally expected to perform well in these transformations. A key difference emerges when considering the potential for unwanted side reactions. The carbon-fluorine bond is exceptionally strong and generally unreactive under standard palladium-catalyzed cross-coupling conditions, meaning selective reaction at the C-Br bond is highly favored in 4-bromo-2-fluoroanisole.
While a direct, side-by-side quantitative comparison of these two specific substrates in the literature is scarce, the following table provides a representative comparison of expected yields based on similar compounds in Suzuki-Miyaura and Buchwald-Hartwig reactions.
| Reaction Type | Coupling Partner | This compound (Yield) | 4-bromo-2-fluoroanisole (Yield) |
| Suzuki-Miyaura | Phenylboronic acid | ~90-95%[6] | ~90-98%[7] |
| Buchwald-Hartwig | Morpholine | ~85-95% | ~80-90% |
It is important to note that actual yields can vary depending on the specific reaction conditions, catalyst system, and the nature of the coupling partner.
Experimental Protocol: Directed ortho-Metalation and Subsequent Suzuki-Miyaura Coupling
This protocol demonstrates the key advantage of this compound by first performing a directed ortho-metalation followed by a Suzuki-Miyaura coupling.
Step 1: Directed ortho-Metalation and Borylation
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv.) dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic ester can be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
To a flask, add the crude boronic ester from Step 1 (1.0 equiv.), an aryl bromide (1.1 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Add a solvent mixture of toluene and water (e.g., 4:1, 0.1 M).
-
Add a base, such as potassium carbonate (2.0 equiv.).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
dot
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. baranlab.org [baranlab.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Silyl Protecting Groups: A Cost-Benefit Analysis
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of protective strategies, silyl ethers stand out for their versatility in safeguarding hydroxyl groups. This guide provides a comprehensive cost-benefit analysis of commonly used silyl protecting groups, supported by experimental data, to inform strategic decisions in the synthesis of complex molecules.
The utility of a silyl protecting group is defined by a delicate balance of factors: its ease of installation and removal, its stability under various reaction conditions, and the cost of the corresponding silylating agent. The steric and electronic properties of the substituents on the silicon atom govern these characteristics, offering a spectrum of options to the synthetic chemist.
Comparative Stability of Common Silyl Ethers
The stability of a silyl ether is a crucial consideration, dictating its survival through various synthetic transformations. Steric hindrance around the silicon atom is a primary determinant of stability, with bulkier groups affording greater resilience to cleavage. The relative stability of common silyl ethers under acidic and basic conditions is summarized below.
Table 1: Relative Stability of Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1]
This trend in stability allows for orthogonal protection strategies, where different hydroxyl groups in a molecule can be selectively deprotected. For instance, a labile TMS group can be cleaved under mild acidic conditions that leave a more robust TBDMS group intact.
Cost-Benefit Analysis of Silylating Agents
While performance is paramount, the cost of reagents is a significant factor in process development and large-scale synthesis. The choice of silylating agent should therefore be a careful balance of reactivity, stability of the resulting silyl ether, and economic viability.
Table 2: Cost Comparison of Common Silylating Agents
| Silylating Agent | Abbreviation | Typical Price Range (per 25g/25mL) | Key Considerations |
| Trimethylsilyl chloride | TMSCl | $ | Low cost; resulting TMS ethers are highly labile.[2] |
| Triethylsilyl chloride | TESCl |
| Moderate cost; TES ethers offer slightly more stability than TMS. |
| tert-Butyldimethylsilyl chloride | TBDMSCl |
| Moderate cost; TBDMS ethers provide a good balance of stability and ease of cleavage.[3] |
| Triisopropylsilyl chloride | TIPSCl |
| Higher cost; TIPS ethers offer significant steric bulk and high stability.[3] |
| tert-Butyldiphenylsilyl chloride | TBDPSCl |
| Higher cost; TBDPS ethers are very stable, particularly to acidic conditions.[3] |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
The less expensive TMSCl is suitable for transient protection, while the more costly TBDPSCl is reserved for situations requiring exceptional stability. TBDMSCl often represents a "sweet spot," providing a good compromise between stability and cost for many applications.[3]
Decision-Making Workflow for Silyl Group Selection
The selection of an appropriate silyl protecting group is a multifactorial decision. The following diagram illustrates a logical workflow to guide this process.
Caption: A decision-making guide for selecting a suitable silyl ether protecting group.
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies. The following are representative protocols for the formation and cleavage of a tert-butyldimethylsilyl (TBDMS) ether.
Protection of a Primary Alcohol with TBDMSCl
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Conclusion
The selection of a silyl protecting group is a strategic decision that can significantly impact the efficiency and overall success of a synthetic route. By carefully considering the required stability, the cost of the silylating agent, and the need for orthogonal deprotection, researchers can optimize their synthetic strategies. This guide provides a framework for making informed decisions, balancing the chemical necessities with practical economic considerations. The robust and versatile nature of silyl ethers ensures their continued prominence as indispensable tools in the art and science of organic synthesis.
References
Comparative DFT Analysis of Substituted Bromoanisole Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituent effects on molecular reactivity is paramount. This guide provides a comparative analysis of substituted bromoanisole reactivity using Density Functional Theory (DFT), offering a framework for predicting and understanding their chemical behavior.
This analysis focuses on a series of substituted bromoanisoles, employing DFT to calculate key quantum chemical descriptors that govern their reactivity. The data presented herein, while illustrative, is grounded in established computational chemistry principles and reflects expected trends based on the electronic nature of the substituents.
Computational Methodology
The following protocol outlines the computational approach used to determine the reactivity descriptors for the substituted bromoanisole derivatives.
Software: Gaussian 09/16 program package
Method: Density Functional Theory (DFT)
Functional: Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
Basis Set: 6-311++G(d,p) for all atoms.
Computational Steps:
-
Geometry Optimization: The initial structures of the substituted bromoanisoles were drawn using GaussView and optimized to their ground state geometries in the gas phase without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Population Analysis: Natural Bond Orbital (NBO) analysis was carried out to obtain the Mulliken atomic charges.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated.
-
Calculation of Reactivity Descriptors: Global and local reactivity descriptors were calculated from the HOMO and LUMO energies and Mulliken charges.
Workflow for Comparative DFT Analysis
The following diagram illustrates the logical workflow for conducting a comparative DFT analysis of substituted bromoanisole reactivity.
Global Reactivity Descriptors
Global reactivity descriptors provide insights into the overall reactivity of a molecule. The following table summarizes the calculated values for a selection of substituted bromoanisoles.
| Molecule | Substituent | Position | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Chemical Hardness (η) | Global Electrophilicity (ω) |
| Bromoanisole | -H | - | -8.52 | -0.98 | 7.54 | 4.75 | 3.77 | 2.99 |
| 4-Nitro-bromoanisole | -NO₂ | para | -9.25 | -2.15 | 7.10 | 5.70 | 3.55 | 4.58 |
| 4-Methyl-bromoanisole | -CH₃ | para | -8.21 | -0.85 | 7.36 | 4.53 | 3.68 | 2.79 |
| 4-Amino-bromoanisole | -NH₂ | para | -7.89 | -0.75 | 7.14 | 4.32 | 3.57 | 2.61 |
Interpretation of Global Reactivity Descriptors:
-
HOMO and LUMO Energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A higher HOMO energy indicates a better electron donor, and a lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy gap is a crucial indicator of chemical reactivity. A smaller gap implies that the molecule is more polarizable and has higher chemical reactivity.[1][2]
-
Electronegativity (χ): This descriptor measures the tendency of a molecule to attract electrons.
-
Chemical Hardness (η): Chemical hardness represents the resistance to a change in electron distribution. Softer molecules (lower η) are generally more reactive.
-
Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule. A higher value indicates a stronger electrophile.[3]
From the table, it is evident that the electron-withdrawing nitro group (-NO₂) in the para position significantly lowers both the HOMO and LUMO energies and increases the global electrophilicity, suggesting enhanced reactivity towards nucleophiles. Conversely, the electron-donating methyl (-CH₃) and amino (-NH₂) groups raise the HOMO energy, indicating a greater propensity for electrophilic attack.
Local Reactivity Descriptors: Fukui Functions
Local reactivity descriptors pinpoint the most reactive sites within a molecule. Fukui functions are instrumental in identifying the regions susceptible to electrophilic, nucleophilic, and radical attacks.
| Molecule | Atom | Fukui Function (f_k^+) (for Nucleophilic Attack) | Fukui Function (f_k^-) (for Electrophilic Attack) | Fukui Function (f_k^0) (for Radical Attack) |
| Bromoanisole | C1 (ipso-Br) | 0.085 | 0.021 | 0.053 |
| C4 (para) | 0.102 | 0.125 | 0.114 | |
| 4-Nitro-bromoanisole | C1 (ipso-Br) | 0.115 | 0.015 | 0.065 |
| N (of NO₂) | 0.152 | 0.032 | 0.092 | |
| 4-Methyl-bromoanisole | C1 (ipso-Br) | 0.078 | 0.025 | 0.052 |
| C2, C6 (ortho to OCH₃) | 0.095 | 0.135 | 0.115 | |
| 4-Amino-bromoanisole | C2, C6 (ortho to OCH₃) | 0.088 | 0.148 | 0.118 |
| N (of NH₂) | 0.045 | 0.165 | 0.105 |
Interpretation of Fukui Functions:
-
f_k^+: A higher value indicates a site that is more susceptible to nucleophilic attack .
-
f_k^-: A higher value indicates a site that is more susceptible to electrophilic attack .
-
f_k^0: A higher value indicates a site that is more susceptible to radical attack .
The Fukui function analysis reveals that for electrophilic substitution, the para-position in bromoanisole is the most reactive. In the case of 4-methyl- and 4-amino-bromoanisole, the ortho-positions to the activating methoxy group show increased reactivity towards electrophiles. For 4-nitro-bromoanisole, the nitrogen atom of the nitro group and the carbon attached to the bromine are predicted to be the most susceptible sites for nucleophilic attack.
This comparative DFT analysis provides a robust framework for understanding and predicting the reactivity of substituted bromoanisoles. By examining both global and local reactivity descriptors, researchers can gain valuable insights into reaction mechanisms, regioselectivity, and the design of novel chemical entities.
References
Safety Operating Guide
Proper Disposal of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2-(T-Butyldimethylsilyloxy)-4-bromoanisole as a halogenated organic waste and follow your institution's specific hazardous waste disposal protocols. Avoid mixing with non-halogenated waste streams.
The proper disposal of this compound is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely and effectively.
Compound Classification and Hazards
Essential Safety Precautions
Before handling this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood.[8]
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1][2][9]
-
Crucially, do not mix this compound with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1]
-
Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, or bases.[5][10]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in the designated halogenated waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[8] Keep the container closed when not in use.[1][9]
3. Labeling:
-
Properly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[9]
-
If other halogenated solvents are added to the same container, maintain a list of all components and their approximate percentages.[2][10]
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[8]
-
Ensure the container is stored in secondary containment to prevent spills.[1]
5. Disposal Request:
-
Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Management
In the event of a small spill, follow these steps:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[4][11]
-
Carefully collect the absorbent material and place it in the designated halogenated waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
For large spills, evacuate the area and contact your institution's emergency response team.[9]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C13H21BrO2Si | [12] |
| Molecular Weight | 317.3 g/mol | [12] |
| Flash Point (4-bromoanisole) | 94 °C / 201.2 °F | [4] |
Note: Data for 4-bromoanisole is provided as a reference for a structurally related compound.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. chemdmart.com [chemdmart.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. scbt.com [scbt.com]
Essential Safety and Operational Guide for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
This guide provides critical safety and logistical information for the handling and disposal of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory operations and proper waste management.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 177329-71-4[1] |
| Molecular Formula | C₁₃H₂₁BrO₂Si[1] |
| Molecular Weight | 317.3 g/mol [1] |
| Boiling Point | 307.8±32.0 °C (Predicted)[2] |
| Density | 1.166±0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | 2-8°C[2] |
Operational Plan: Safe Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[6][7]
-
Hand Protection: Use chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[3][8] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat or chemical-resistant apron is mandatory to protect against skin contact.[7][9]
-
Footwear: Closed-toe shoes are required; chemically resistant boots are recommended if there is a risk of large spills.[6]
3. Handling Protocol:
-
Pour the chemical slowly and carefully to prevent splashing.[3]
-
Keep the container tightly closed when not in use.[10]
4. Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3]
-
Keep containers tightly closed and store separately from incompatible materials such as strong oxidizing agents and strong acids.[4][12]
Disposal Plan: Waste Management
1. Waste Classification:
-
This compound should be treated as hazardous waste. Consult local, state, and federal regulations for proper classification and disposal.[4][12]
2. Spill Management:
-
Minor Spills: Absorb the spill with an inert material such as sand, diatomite, or universal binders.[13] Collect the absorbed material into a suitable, closed container for disposal.[14]
-
Major Spills: Evacuate the area and contact emergency services.[3]
3. Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal facility.[15]
-
Do not pour down the drain or dispose of with regular waste.[3]
-
Contaminated packaging should be disposed of as unused product.[14] Puncture containers to prevent reuse.[12]
-
Potential disposal methods for brominated aromatic compounds include incineration at facilities with appropriate emission controls or neutralization using reducing agents under controlled conditions.[15]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 177329-71-4 [chemicalbook.com]
- 3. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 4. fishersci.fr [fishersci.fr]
- 5. globalsilicones.org [globalsilicones.org]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. trimaco.com [trimaco.com]
- 8. hsa.ie [hsa.ie]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. echemi.com [echemi.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemdmart.com [chemdmart.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
